s-Dihydrodaidzein
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-Dihydrodaidzein: A Technical Guide to Synthesis and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-dihydrodaidzein ((3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one) is a chiral isoflavanone that serves as a critical intermediate in the microbial metabolism of daidzein, a prominent phytoestrogen found in soy products.[1][2][3] Its significance lies in its position as the direct precursor to (S)-equol, a metabolite with notably higher estrogenic activity and bioavailability than its parent compound, daidzein.[4][5] The stereospecific conversion of daidzein to this compound is a key step performed by specific gut bacteria, and understanding this pathway is crucial for applications ranging from pharmaceutical development to functional food production. This guide provides an in-depth overview of the biosynthetic pathways and chemical synthesis routes for this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Biosynthesis of this compound
The conversion of daidzein to this compound is the initial, rate-limiting step in the overall biosynthesis of (S)-equol by intestinal microflora.[6] This biotransformation is not a single reaction but a multi-enzyme cascade involving stereospecific reductions and racemization. Gut bacteria such as Slackia isoflavoniconvertens, Lactococcus sp. 20-92, Eggerthella sp. YY7918, and Clostridium sp. ZJ6 have been identified as key players possessing the requisite enzymatic machinery.[7][8][9][10]
The established pathway involves at least four key enzymes to reach (S)-equol, with the first two being directly responsible for the formation of this compound.[10][11]
-
Daidzein Reductase (DZNR): This enzyme catalyzes the initial reduction of daidzein at the C2-C3 double bond of the C-ring. Crucially, this reaction is stereospecific, producing (R)-dihydrodaidzein.[10][12] Most identified DZNRs are NADPH- or NADH-dependent.[8][11]
-
Dihydrodaidzein Racemase (DDRC): Since the next step in the pathway requires the (S)-enantiomer, a racemase is essential. Dihydrodaidzein racemase converts (R)-dihydrodaidzein into a racemic mixture of (R)- and (S)-dihydrodaidzein, thereby supplying the substrate for the subsequent reaction.[7][12]
-
Dihydrodaidzein Reductase (DHDR): This enzyme preferentially reduces (S)-dihydrodaidzein to tetrahydrodaidzein (THD).[7][9]
-
Tetrahydrodaidzein Reductase (THDR): The final enzyme in the cascade converts THD to (S)-equol.[7][9]
The central role of DZNR and DDRC in producing the this compound intermediate is visualized in the pathway below.
Data Presentation: Enzymes and Functions
The enzymes involved in the complete biosynthetic pathway from daidzein to (S)-equol are summarized below.
| Enzyme Name | Abbreviation | Function | Cofactor Dependency | Source Organisms (Examples) |
| Daidzein Reductase | DZNR | Converts daidzein to (R)-dihydrodaidzein | NAD(P)H | Slackia isoflavoniconvertens, Lactococcus sp. 20-92, Eggerthella sp. YY7918 |
| Dihydrodaidzein Racemase | DDRC | Interconverts (R)- and (S)-dihydrodaidzein | None | Slackia isoflavoniconvertens, Lactococcus sp. 20-92 |
| Dihydrodaidzein Reductase | DHDR | Converts (S)-dihydrodaidzein to tetrahydrodaidzein | NAD(P)H | Slackia isoflavoniconvertens, Lactococcus sp. 20-92, Eggerthella sp. YY7918 |
| Tetrahydrodaidzein Reductase | THDR | Converts tetrahydrodaidzein to (S)-equol | None reported | Slackia isoflavoniconvertens, Lactococcus sp. 20-92, Eggerthella sp. YY7918 |
Engineered Biosynthesis and Biocatalysis
Due to the low efficiency and anaerobic requirements of natural gut microorganisms, significant research has focused on heterologous expression of the biosynthetic pathway in more tractable hosts like Escherichia coli.[13] By cloning and co-expressing the four key enzymes (DZNR, DDRC, DHDR, and THDR), researchers have created whole-cell biocatalysts capable of efficiently converting daidzein to (S)-equol under aerobic conditions.[7][14] These systems necessarily produce and consume this compound as an intermediate.
Data Presentation: Performance of Engineered Strains
The performance of recombinant E. coli systems highlights the potential for industrial-scale production.
| Host Strain | Key Genes Expressed | Substrate Conc. | Yield of (S)-Equol | Productivity | Reference |
| E. coli BL21(DE3) | DZNR, DDRC, DHDR, THDR from S. isoflavoniconvertens | 200 µM Daidzein | 95% | 59.0 mg/L/h | [7][14] |
| E. coli BL21(DE3) | DZNR, DDRC, DHDR, THDR from S. isoflavoniconvertens | 1 mM Daidzein | 85% | - | [7][14] |
| E. coli BL21(DE3) | DZNR, DDRC, DHDR (P212A mutant), THDR | 1 mM Daidzein | >85% | 69.8 mg/L/h | [7][14] |
| E. coli BL21(DE3) | DZNR, DDRC, DHDR, THDR + GDH (for NADPH regeneration) | 1.5 mM Daidzein | 90.25% | 223.6 mg/L in 1.5h | [15] |
Chemical Synthesis
Chemical synthesis offers an alternative route to dihydrodaidzein. However, standard methods typically yield a racemic mixture of (±)-dihydrodaidzein, as they lack the stereocontrol inherent in enzymatic processes.[4] The most common approach is the catalytic hydrogenation of the C2-C3 double bond of daidzein.
Method: Catalytic Transfer Hydrogenation
-
Reactant: Daidzein
-
Catalyst: Palladium on activated charcoal (Pd/C)[16]
-
Hydrogen Source: Ammonium formate or H₂ gas[16]
-
Solvent: Dioxane or similar organic solvent
-
Product: Racemic (±)-dihydrodaidzein
While effective for producing the racemic compound, the separation of the (S)-enantiomer from the racemate is challenging and costly. Stereoselective chemical synthesis methods are complex and not widely reported for this compound, making biosynthesis the preferred method for obtaining the enantiomerically pure form.[17]
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation Using Recombinant E. coli
This protocol is a generalized procedure based on methodologies for producing (S)-equol, which involves the synthesis of this compound as an intermediate.[7][14]
-
Strain Construction:
-
Amplify the genes for DZNR, DDRC, DHDR, and THDR from a source organism like Slackia isoflavoniconvertens.
-
Clone the genes into compatible E. coli expression vectors (e.g., pETDuet-1 and pCDFDuet-1) under the control of an inducible promoter (e.g., T7).
-
Transform the resulting plasmids into an expression host such as E. coli BL21(DE3).
-
-
Culture and Induction:
-
Inoculate a single colony of the recombinant strain into 5 mL of LB medium containing appropriate antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2 L flask.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate for 12-16 hours at the lower temperature to ensure proper protein folding.
-
-
Biotransformation Reaction:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-20).
-
Add daidzein (dissolved in DMSO) to the cell suspension to a final concentration of 1 mM.
-
Add a co-substrate for cofactor regeneration, such as glucose (e.g., 2-4% w/v).
-
Incubate the reaction mixture at 30°C with shaking under aerobic conditions.
-
-
Analysis:
-
Withdraw aliquots at various time points.
-
Extract the isoflavonoids by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the sample using reverse-phase HPLC with a C18 column to quantify daidzein, dihydrodaidzein, and other intermediates. Chiral HPLC is required to resolve (R)- and (S)-dihydrodaidzein.
-
Protocol 2: In Vitro Assay for Daidzein Reductase (DZNR) Activity
This protocol is adapted from the characterization of a novel DZNR.[10][11]
-
Enzyme Preparation:
-
Express and purify the DZNR enzyme, typically with a His-tag, from a recombinant E. coli host.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Reaction Mixture:
-
Prepare a 1 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.0) under strictly anaerobic conditions.
-
The mixture should contain:
-
80 µM Daidzein
-
1 mM NADH or NADPH
-
3 µM purified DZNR enzyme
-
(Optional) 5 mM sodium bisulfite, 2 mM DTT to maintain reducing conditions.
-
-
-
Incubation and Analysis:
-
Incubate the reaction at 37°C for 1-4 hours.
-
Stop the reaction and extract the products with ethyl acetate as described in Protocol 1.
-
Analyze the formation of dihydrodaidzein by HPLC.
-
Protocol 3: Chemical Synthesis of Racemic Dihydrodaidzein
This is a general procedure for catalytic hydrogenation.[16]
-
Setup:
-
Dissolve 100 mg of daidzein in 20 mL of dioxane in a round-bottom flask.
-
Add 10 mg of 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Add 200 mg of ammonium formate as the hydrogen donor.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 101°C for dioxane) and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield racemic dihydrodaidzein.
-
Confirm the product identity using NMR and Mass Spectrometry.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. The production of S-equol from daidzein is associated with a cluster of three genes in Eggerthella sp. YY7918 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 11. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Novel Dihydrodaidzein Racemase Essential for Biosynthesis of Equol from Daidzein in Lactococcus sp. Strain 20-92 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
mechanism of action of s-Dihydrodaidzein
An In-Depth Technical Guide to the Mechanism of Action of S-Dihydrodaidzein
Introduction
This compound (S-DHD) is the (S)-enantiomer of dihydrodaidzein, a key intermediate metabolite of the soy isoflavone daidzein. Produced by the metabolic action of gut microbiota, S-DHD occupies a critical position in the biosynthetic pathway that converts dietary daidzein into S-equol, a metabolite known for its potent biological activities. While its precursor (daidzein) and downstream product (S-equol) have been studied extensively, S-DHD itself is emerging as a bioactive molecule with distinct pharmacological properties. This document provides a comprehensive technical overview of the known and inferred mechanisms of action of this compound, with a focus on its molecular targets and effects on cellular signaling pathways.
Biosynthesis of this compound
S-DHD is not consumed directly but is formed in vivo. Intestinal bacteria, such as Lactococcus sp., metabolize daidzein through a series of enzymatic reactions. Daidzein is first reduced to (R)-dihydrodaidzein by daidzein reductase (DZNR). Subsequently, dihydrodaidzein racemase (DDRC) converts the (R)-enantiomer to this compound. S-DHD is then further reduced by dihydrodaidzein reductase (DHDR) to form tetrahydrodaidzein, which is finally converted to the more active S-equol.[1]
Figure 1: Metabolic conversion of Daidzein to S-Equol.
Core Mechanism of Action: Anti-Adipogenic Effects via ERβ
The most clearly defined mechanism of action for S-DHD is its anti-adipogenic activity, mediated through its interaction with Estrogen Receptor Beta (ERβ). S-DHD has been identified as a potential ERβ ligand, and its activity in this pathway leads to the inhibition of adipocyte differentiation.
Modulation of Adipogenic Transcription Factors
In murine 3T3-L1 preadipocytes, S-DHD treatment significantly inhibits differentiation into mature adipocytes. This effect is achieved by downregulating the mRNA expression of key adipogenic master regulators: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). These transcription factors are essential for the initiation and progression of adipogenesis. By suppressing their expression, S-DHD effectively halts the cellular program that leads to fat cell formation and lipid accumulation.
Figure 2: Proposed anti-adipogenic signaling of S-DHD.
Quantitative Data: Anti-Adipogenic Activity
The effects of S-DHD on adipogenesis have been quantified in the 3T3-L1 cell model.
| Parameter | Cell Line | Concentration | Result | Reference |
| PPARγ mRNA Expression | 3T3-L1 | 10 µM | 50% Reduction | |
| C/EBPα mRNA Expression | 3T3-L1 | 10 µM | 82% Reduction | |
| Intracellular Lipid Accumulation | 3T3-L1 | 10 µM | 40% Reduction (at Day 7) |
Experimental Protocols: Adipogenesis Assays
The murine 3T3-L1 preadipocyte cell line is a standard model for studying adipogenesis.[2][3]
-
Cell Seeding: 3T3-L1 preadipocytes are cultured in a basal medium (BM) such as Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum until confluent.[4]
-
Induction of Differentiation (Day 0): Two days post-confluence, the medium is replaced with a differentiation medium (DM). This medium is typically DMEM supplemented with 10% Fetal Bovine Serum (FBS) and a cocktail of adipogenic inducers, commonly including 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[2][5] The test compound (e.g., S-DHD) is added at this stage.
-
Progression (Day 3+): After 2-3 days, the DM is replaced with an insulin-containing medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin), which is refreshed every 2-3 days until the cells are harvested for analysis (typically between day 7 and 10).[2][4]
ORO staining is used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.[6][7]
-
Cell Fixation: Differentiated adipocytes are washed with Phosphate-Buffered Saline (PBS) and fixed with 10% formalin for at least 1 hour.[8]
-
Staining: Cells are washed with water and 60% isopropanol, then incubated with a working solution of Oil Red O for 10-30 minutes at room temperature.[6][8]
-
Quantification: After washing away excess stain, the stained lipid droplets are visualized by microscopy. For quantification, the dye is eluted from the cells using 100% isopropanol, and the absorbance of the eluate is measured spectrophotometrically at a wavelength of approximately 490-510 nm.[5][6]
This technique is used to measure the mRNA levels of adipogenic markers like PPARγ and C/EBPα.
-
RNA Extraction: Total RNA is isolated from treated and control 3T3-L1 cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture contains the cDNA template, specific primers for the target genes (PPARγ, C/EBPα) and a reference (housekeeping) gene (e.g., 18s rRNA or GAPDH), and a fluorescent dye (like SYBR Green) that binds to double-stranded DNA.[9]
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene.
Inferred Mechanisms & Related Bioactivities
While direct mechanistic data for S-DHD is limited, its structural similarity and metabolic relationship to daidzein and S-equol allow for informed inferences about its other potential activities.
Estrogen Receptor Modulation
S-DHD is an estrogen receptor agonist.[10] Like other soy isoflavones, it likely exhibits preferential binding to ERβ over ERα. This is supported by data from its precursor, daidzein, and its highly active metabolite, S-equol, which is a potent ERβ ligand.[11][12] This selective affinity may underlie its potential benefits while minimizing risks associated with ERα activation.
| Compound | Target | Binding Affinity (Ki / RBA) | Selectivity | Reference |
| S-Equol | ERβ | Ki: 0.73 nM | High for ERβ | [12] |
| Daidzein | ERα | RBA: 0.02% | ~21-fold for ERβ | [11] |
| ERβ | RBA: 0.42% | [11] | ||
| Genistein | ERα | RBA: 0.021% | ~324-fold for ERβ | [11] |
| ERβ | RBA: 6.8% | [11] | ||
| (RBA is Relative Binding Affinity compared to 17β-Estradiol set at 100%) |
Induction of Apoptosis
The parent compound, daidzein, induces apoptosis in cancer cells through the mitochondrial pathway. It is plausible that S-DHD shares or contributes to this activity. Daidzein-induced apoptosis involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential. This leads to the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, and subsequent release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade (caspase-9 and -7), culminating in programmed cell death.
Figure 3: Inferred apoptotic pathway based on daidzein.
Antioxidant Activity
Dihydrodaidzein is recognized for its antioxidant properties.[13] Like most flavonoids and their metabolites, it can neutralize free radicals and reduce oxidative stress. This activity is a fundamental aspect of its protective effects against various chronic diseases. The antioxidant capacity of daidzein metabolites, including O-desmethylangolensin (O-DMA) and equol, has been shown to be superior to that of daidzein itself, suggesting that S-DHD also possesses significant antioxidant potential.
Conclusion
This compound is a bioactive isoflavone metabolite whose primary, well-documented mechanism of action is the inhibition of adipogenesis. This is achieved through its activity as a potential Estrogen Receptor β ligand, leading to the suppression of the master adipogenic transcription factors PPARγ and C/EBPα. Furthermore, based on the activities of its metabolic neighbors, daidzein and S-equol, it is strongly inferred that S-DHD also contributes to estrogenic signaling with a preference for ERβ, possesses antioxidant properties, and may play a role in inducing apoptosis in pathological cells. The unique position of S-DHD as an intermediate metabolite warrants further investigation to fully elucidate its specific contributions to the health effects of soy consumption and to explore its potential as a therapeutic agent for metabolic disorders.
References
- 1. Peroxisome Proliferator-Activated Receptor-γGene Expression and Its Association with Oxidative Stress in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of S-Dihydrodaidzein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein is a pivotal intermediate in the complex metabolic journey of daidzein, a primary isoflavone found in soy products. The biotransformation of daidzein is predominantly orchestrated by the gut microbiota, leading to the formation of metabolites with potentially enhanced biological activities.[1][2][3] This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME). It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways.
The conversion of daidzein to this compound and its subsequent metabolites, most notably S-equol, is of significant scientific interest due to the potent physiological effects of these compounds.[4][5] Understanding the intricacies of this metabolic pathway is crucial for elucidating the mechanisms behind the health benefits associated with soy consumption and for the development of novel therapeutic agents.
Data Presentation: Quantitative Analysis of this compound and Related Metabolites
Quantitative data on the pharmacokinetics of this compound are limited in the existing literature. Most studies focus on its precursor, daidzein, and its more biologically active metabolite, S-equol. The tables below summarize available pharmacokinetic parameters for daidzein and S-equol, with a specific section addressing the sparse data for dihydrodaidzein. This highlights a significant knowledge gap and an area for future research.
Table 1: Pharmacokinetic Parameters of Daidzein in Humans Following Oral Administration
| Parameter | Value | Study Population | Dosage | Reference |
| Tmax (h) | 7.4 | Premenopausal women | 0.4 mg/kg ¹³C-daidzein | [6] |
| t1/2 (h) | 7.75 | Premenopausal women | 0.4 mg/kg ¹³C-daidzein | [6] |
| Urinary Recovery (24h, % of dose) | ~21 | Adult women | 0.7, 1.3, 2.0 mg/kg | [7] |
| Fecal Excretion (24h, % of dose) | 1-2 | Adult women | 0.7, 1.3, 2.0 mg/kg | [7] |
Table 2: Pharmacokinetic Parameters of Daidzein in Rats Following Oral Administration
| Parameter | Value | Animal Model | Dosage | Reference |
| Tmax (h) | 45 min (suspension) | Rats | 50 mg/kg | [2] |
| Cmax (ng/mL) | 173 (suspension) | Rats | 50 mg/kg | [2] |
| t1/2 (h) | 230 min (i.v. suspension) | Rats | 20 mg/kg | [2] |
Table 3: Available Data on Dihydrodaidzein Pharmacokinetics
| Observation | Study Details | Reference |
| Detected in plasma after a 5-hour delay post-consumption of a soy beverage. Concentrations were low and absent in some subjects. | Human study, consumption of soy beverage. | [8] |
| Dihydrodaidzein was a detected metabolite in rat plasma after oral administration of formononetin. | Rat study, UPLC-MS/MS analysis. | [9] |
| Urinary recovery of dihydrodaidzein was noted, with most of it recovered between 24 and 34 hours post-meal. | Human study, consumption of soy beverage. | [8] |
Table 4: Pharmacokinetic Parameters of S-Equol in Humans Following Oral Administration of Daidzein
| Parameter | Value | Study Population | Dosage | Reference |
| Tmax (h) | 16-24 | Equol-producing individuals | Soy isoflavone supplement | [10] |
| t1/2 (h) | 7.9 | Equol-producing individuals | Soy isoflavone supplement | [10] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and its related metabolites in biological matrices, based on established protocols from the scientific literature.
Quantification of Isoflavones in Human Urine via LC-MS/MS
This method allows for the rapid and sensitive quantification of total daidzein, genistein, and equol in human urine samples.
-
Sample Preparation:
-
Transfer 200 µL of urine into a 2 mL screw-top tube.
-
Add 200 µL of phosphate buffer (pH 6.8), 80 µL of sulfatase (1000 U/mL), 80 µL of β-glucuronidase (10,000 U/mL), and 10 µL of an internal standard (e.g., taxifolin, 10 µg/mL).
-
Mix for 1 minute and incubate at 37°C for 2 hours to ensure enzymatic hydrolysis of conjugated metabolites.
-
After incubation, add 570 µL of dimethylformamide (DMF) and 40 µL of formic acid.
-
Allow the samples to equilibrate for 10 minutes, with vortexing every 5 minutes.
-
Centrifuge the samples at 13,000 rpm for 15 minutes at 3°C.
-
Inject 10 µL of the supernatant onto the HPLC column.[11]
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.
-
Ionization: Electrospray ionization (ESI) in negative mode is often chosen for the analysis of isoflavones.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte and the internal standard.
-
Simultaneous Analysis of Formononetin and its Metabolites (including Dihydrodaidzein) in Rat Plasma via UPLC-MS/MS
This protocol is designed for the simultaneous quantification of formononetin and its metabolites, including daidzein, dihydrodaidzein, and equol, in rat plasma.
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[9]
-
-
UPLC-MS/MS Conditions:
-
Column: A Kinetex C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) can be used for separation.[9]
-
Mobile Phase: A gradient elution with water and acetonitrile is typically used.[9]
-
Ionization and Detection: Similar to the urine analysis method, ESI in negative mode with MRM is employed for sensitive and specific detection.
-
Chiral Separation of Dihydrodaidzein Enantiomers
The stereochemistry of dihydrodaidzein is crucial as only the S-enantiomer is the precursor to S-equol. Chiral separation methods are necessary to distinguish between the R- and S-enantiomers.
-
Methodology:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the method of choice.
-
The selection of the appropriate CSP is critical and often requires screening of different columns.
-
Normal phase HPLC is frequently used for chiral separations.[12]
-
Detection can be achieved using UV or mass spectrometry.
-
Mandatory Visualization
Metabolic Pathway of Daidzein to S-Equol
The following diagram illustrates the key steps in the biotransformation of daidzein by gut microbiota, highlighting the central role of this compound.
Caption: Metabolic conversion of daidzein by gut microbiota.
Experimental Workflow for Isoflavone Analysis
This diagram outlines the general workflow for the analysis of isoflavones in biological samples.
Caption: General workflow for isoflavone analysis.
Conclusion
The in vivo metabolic fate of this compound is a complex process primarily driven by the enzymatic activities of the gut microbiota. While it is established as a key intermediate in the conversion of daidzein to the more bioactive S-equol, there is a notable lack of comprehensive quantitative pharmacokinetic data specifically for this compound. This guide has synthesized the available information on its metabolic pathways, provided detailed analytical protocols for its measurement, and presented the limited quantitative data in a structured format. The provided visualizations offer a clear understanding of the metabolic conversions and experimental procedures. Further research focusing on the direct administration and detailed pharmacokinetic profiling of this compound is warranted to fully elucidate its role in human health and disease.
References
- 1. Use of Physiologically Based Pharmacokinetic Modeling to Predict Human Gut Microbial Conversion of Daidzein to S-Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pharmacokinetic Comparison of Soy Isoflavone Extracts in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
S-Dihydrodaidzein (S-equol): A Comprehensive Technical Review of its Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-equol, the S-enantiomer of dihydrodaidzein, is a prominent isoflavan produced through the metabolic transformation of daidzein, a primary isoflavone found in soy products, by specific intestinal microflora.[1][2][3] Unlike its precursor, S-equol is not naturally present in significant amounts in food sources.[4][5] Its production is contingent upon the presence of specific gut bacteria, leading to a notable variation in S-equol producer status among different populations, with approximately 25-30% of Western and 50-60% of Asian populations capable of this conversion.[1][4] This unique metabolite has garnered considerable scientific interest due to its superior bioavailability and more potent biological activities compared to other soy isoflavones.[1][6][7] S-equol exhibits a range of pharmacological effects, including estrogenic, antioxidant, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for further investigation in the development of nutraceuticals and pharmaceuticals. This document provides an in-depth technical overview of the biological activities and pharmacological effects of S-equol, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Biological Activities and Pharmacological Effects
S-equol exerts a wide spectrum of biological activities that translate into various pharmacological effects. These are primarily attributed to its unique molecular structure, which allows it to interact with multiple cellular targets.
Estrogenic and Selective Estrogen Receptor Modulator (SERM)-like Activity
One of the most well-characterized biological activities of S-equol is its interaction with estrogen receptors (ERs). S-equol demonstrates a significantly higher binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[8] This preferential binding is a key characteristic of Selective Estrogen Receptor Modulators (SERMs) and underlies many of S-equol's beneficial effects.[4] In tissues where ERβ is predominantly expressed, such as the brain, bone, and vasculature, S-equol can mimic the beneficial actions of estrogen.[4][8] Conversely, in tissues with high ERα expression, like the breast and uterus, it can exhibit anti-estrogenic effects by competing with estradiol.[8] This dual activity suggests a favorable safety profile, particularly concerning hormone-sensitive cancers.[2][9]
The pharmacological manifestation of this SERM-like activity is most evident in the alleviation of menopausal symptoms. Clinical trials have demonstrated that S-equol supplementation can significantly reduce the frequency and severity of hot flashes and night sweats in postmenopausal women.[4][8][10] Furthermore, it has been shown to mitigate other menopausal discomforts such as muscle and joint pain.[4][11]
Antioxidant Properties
S-equol possesses potent antioxidant properties, surpassing those of its precursor daidzein and even vitamins C and E in some in vitro studies.[3][6] Its ability to scavenge free radicals and reduce oxidative stress contributes to its protective effects on various tissues. The antioxidant activity of S-equol is mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[12][13] Activation of this pathway leads to the upregulation of several antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12][13]
These antioxidant properties are believed to contribute to its cardiovascular and neuroprotective benefits. By mitigating oxidative damage to endothelial cells, S-equol can improve vascular function.[14][15]
Anti-inflammatory Effects
S-equol has demonstrated significant anti-inflammatory activity. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[16] One of the key mechanisms underlying its anti-inflammatory action is the downregulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway.[16] By inhibiting NF-κB, S-equol can reduce the expression of numerous genes involved in the inflammatory response.
Effects on Bone Metabolism
S-equol plays a beneficial role in maintaining bone health, particularly in postmenopausal women where estrogen deficiency leads to accelerated bone loss. Through its activation of ERβ in bone cells, S-equol can suppress the RANKL/NFATc1 pathway, a critical driver of osteoclast differentiation and activity, thereby inhibiting bone resorption.[8] Concurrently, it promotes the survival and activity of osteoblasts, the cells responsible for bone formation.[8] Clinical studies have shown that S-equol supplementation can decrease bone resorption markers and help preserve bone mineral density.[4][8]
Cardiovascular Protective Effects
Emerging evidence suggests that S-equol has a protective effect on the cardiovascular system. It promotes vasodilation by stimulating the release of nitric oxide (NO) from vascular endothelial cells, an effect mediated through ERβ activation.[8] Furthermore, clinical trials in Japanese individuals have indicated that S-equol can improve cardiovascular disease markers by lowering LDL cholesterol and improving arterial stiffness.[4] Its antioxidant and anti-inflammatory properties also likely contribute to its atheroprotective effects.[6]
Neuroprotective Effects
The high expression of ERβ in the brain suggests a potential role for S-equol in neuroprotection. By activating ERβ in the hypothalamus, S-equol helps to stabilize the body's thermoregulatory center, which can alleviate hot flashes.[8] It also promotes the synthesis of neurotrophic factors like brain-derived neurotrophic factor (BDNF) in key brain regions such as the hippocampus, which may support mood stability, cognitive function, and sleep quality.[8] Preclinical studies have shown that S-equol can reduce levels of pro-inflammatory cytokines in the hippocampus and upregulate synaptic plasticity-related proteins.[16]
Quantitative Data
The following tables summarize key quantitative data regarding the biological and pharmacological properties of S-equol.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Estrogen Receptor α (ERα) | 6.41 nM | [8] |
| Binding Affinity (Ki) | Estrogen Receptor β (ERβ) | 0.73 nM | [8] |
Table 1: Estrogen Receptor Binding Affinities of S-equol.
| Population | S-equol Producer Prevalence | Reference |
| Asian | 50-60% | [1][6] |
| Non-Asian (Western) | 20-30% | [4][6][9] |
Table 2: Prevalence of S-equol Producers in Different Populations.
| Study Population | Daily Dose | Duration | Key Findings | Reference |
| Postmenopausal Japanese Women | 10 mg | 12 weeks | 58.7% decrease in hot flash frequency (p=0.009); Significant decrease in severity of hot flashes and neck/shoulder muscle stiffness (p=0.015) | [4] |
| Postmenopausal U.S. Women | 10, 20, 40 mg | 8 weeks | 40 mg/day showed a greater reduction in hot flash frequency compared to isoflavones (p=0.021); 10 and 20 mg/day improved muscle and joint pain (p=0.003 and p=0.005, respectively) | [11][17] |
| Postmenopausal Japanese Women | Not specified | 12 months | Significantly inhibited bone breakdown (p=0.020) and prevented a decrease in whole-body bone mineral density (p=0.027) | [4] |
Table 3: Summary of Key Clinical Trials on S-equol.
| Parameter | Value | Reference |
| Half-life | 7-10 hours | [10] |
| Bioavailability | Higher than daidzein and genistein | [6][18] |
| Free (unbound) form in circulation | ~50% | [6][18] |
Table 4: Pharmacokinetic Properties of S-equol.
Signaling Pathways
S-equol modulates several key signaling pathways to exert its biological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Caption: S-equol's selective binding to ERβ and subsequent gene transcription.
Caption: S-equol activates the Nrf2/ARE antioxidant pathway via PI3K/Akt.
Caption: S-equol's anti-inflammatory action via downregulation of TLR4/NF-κB.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of S-equol.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of S-equol to ERα and ERβ.
Methodology:
-
Receptor Preparation: Recombinant human ERα and ERβ are used.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Competitive Binding: A constant concentration of the radioligand is incubated with increasing concentrations of unlabeled S-equol and the respective estrogen receptor subtype.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound radioligand is separated from the free radioligand, typically by filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of S-equol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (e.g., MCF-7 breast cancer cells)
Objective: To assess the estrogenic or anti-estrogenic effects of S-equol on the proliferation of estrogen-sensitive cells.
Methodology:
-
Cell Culture: MCF-7 cells, which express ERα, are cultured in a phenol red-free medium to eliminate estrogenic effects from the medium.[19]
-
Treatment: Cells are treated with varying concentrations of S-equol, with or without the presence of 17β-estradiol.
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).
-
Proliferation Assessment: Cell proliferation is measured using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Data Analysis: The dose-response curve is plotted to determine the effect of S-equol on cell growth.
Western Blotting for Signaling Protein Expression
Objective: To measure the effect of S-equol on the expression and phosphorylation of key proteins in signaling pathways (e.g., Nrf2, Akt).
Methodology:
-
Cell Lysis: Cells treated with S-equol are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-phospho-Akt).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.
Clinical Trial Protocol for Assessing Menopausal Symptoms
Objective: To evaluate the efficacy and safety of S-equol in alleviating menopausal symptoms.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial is typically employed.[14]
-
Participant Recruitment: Postmenopausal women experiencing a certain frequency of vasomotor symptoms (e.g., hot flashes) are recruited.[17][20]
-
Randomization: Participants are randomly assigned to receive either a specific daily dose of S-equol (e.g., 10 mg/day) or a placebo for a defined period (e.g., 12 weeks).[20]
-
Outcome Measures: The primary outcome is often the change in the frequency and severity of hot flashes, recorded by participants in a daily diary. Secondary outcomes may include changes in other menopausal symptoms (e.g., muscle pain, mood), quality of life questionnaires, and safety assessments (e.g., endometrial thickness, hormone levels).
-
Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the S-equol and placebo groups.[14]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow from soy consumption to the exertion of S-equol's biological effects and the logical relationship between its properties.
Caption: Workflow from dietary soy intake to S-equol's biological action.
Caption: Relationship between S-equol's properties and its health effects.
Conclusion
S-dihydrodaidzein (S-equol) stands out as a soy isoflavone metabolite with significant potential for promoting human health. Its unique profile as a selective estrogen receptor modulator, coupled with its potent antioxidant and anti-inflammatory activities, provides a strong scientific basis for its observed pharmacological effects. The clinical evidence supporting its efficacy in alleviating menopausal symptoms is particularly compelling. Furthermore, its beneficial effects on bone, cardiovascular, and neurological health warrant further investigation. The variability in S-equol production among individuals underscores the potential for personalized nutrition and supplementation strategies. As research continues to unravel the multifaceted mechanisms of S-equol, it is poised to become an important component in the development of novel therapies and health-promoting agents for a range of conditions. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic promise of this remarkable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety Profile Grows for Natural S-Equol Supplement Designed To Manage Menopause Symptoms [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. New scientific review suggests some women may benefit from considering use of S-equol to ease menopause symptoms | EurekAlert! [eurekalert.org]
- 5. S-equol: a potential nonhormonal agent for menopause-related symptom relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of S-equol and Soy Isoflavones on Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted, natural support for women’s health and hormonal balance [nutraingredients.com]
- 9. New Fermented Soy Ingredient Containing S-Equol Significantly Reduced Hot Flash Frequency, Journal of Women's Health Reveals - BioSpace [biospace.com]
- 10. womensmentalhealth.org [womensmentalhealth.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research protocol: effect of natural S-equol on blood pressure and vascular function--a six-month randomized controlled trial among equol non-producers of postmenopausal women with prehypertension or untreated stage 1 hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dihydrodaidzein - Biochemicals - CAT N°: 17423 [bertin-bioreagent.com]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
S-Dihydrodaidzein: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein is a prominent isoflavanone, a class of flavonoid compounds. It is an active metabolite of daidzein, a primary isoflavone found in soybeans and other legumes, formed through the metabolic action of intestinal microorganisms. As the (S)-enantiomer of dihydrodaidzein, it is of significant interest to the scientific community due to its potential biological activities, including estrogenic effects. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in cellular signaling pathways.
Physicochemical Properties of this compound
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₄ | [1][2] |
| Molecular Weight | 256.25 g/mol | [1][2] |
| Melting Point | 250-251°C | [3] |
| Boiling Point | Not Available | |
| pKa (Strongest Acidic) | 7.78 (ChemAxon predicted) | [4] |
| logP (Computed) | 2.4 | [2][5] |
| Solubility | ||
| Water | Practically insoluble | [6] |
| DMSO | 60 - 100 mg/mL | [7][8] |
| Ethanol | Soluble | [9] |
| Dimethylformamide (DMF) | Soluble | [9] |
| Aqueous Buffer (1:10 DMSO:PBS, pH 7.2) | ~0.15 mg/mL | [9] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development and research. Below are detailed methodologies for key experimental procedures.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A standard method for its determination is the shake-flask method followed by HPLC analysis.[1][4]
Materials:
-
This compound
-
1-Octanol (pre-saturated with water)
-
Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)
-
HPLC system with a UV detector
-
Centrifuge
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In a series of vials, add a known amount of the stock solution and evaporate the solvent to leave a residue of the compound.
-
Add equal volumes of the pre-saturated 1-octanol and phosphate buffer to each vial.
-
Vortex the vials vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compound.
-
Centrifuge the vials to achieve a clean separation of the octanol and aqueous layers.
-
Carefully collect aliquots from both the octanol and the aqueous phases.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Calculate the logP value using the following formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase])
Determination of Aqueous Solubility
The solubility of a compound in aqueous media is a critical parameter for its bioavailability. The phase solubility method according to Higuchi and Connors is a widely used technique.[10]
Materials:
-
This compound
-
Distilled water or relevant buffer solution
-
Shaking incubator
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials containing the aqueous medium of interest (e.g., water, PBS).
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, visually inspect the vials to ensure that excess solid is still present.
-
Filter the solutions to remove the undissolved solid.
-
Dilute the filtrate to an appropriate concentration and quantify the amount of dissolved this compound using a validated HPLC method.
-
The measured concentration represents the equilibrium solubility of the compound in the tested medium.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values. Potentiometric titration is a classic and reliable method for its determination.[11]
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Nitrogen gas
Procedure:
-
Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-cosolvent if solubility is low). Add KCl solution to maintain a constant ionic strength.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized acid or base at a constant, slow rate.
-
Record the pH value after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Biological Activity and Signaling Pathways
This compound, like other isoflavones, is known to exert biological effects primarily through its interaction with estrogen receptors (ERα and ERβ).[12] Its structural similarity to estradiol allows it to bind to these receptors and modulate downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial in regulating cell proliferation, survival, and apoptosis.[12][13][14]
References
- 1. Experimental determination of octanol-water partition coefficients of quercetin and related flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Proteomics to Personalized Medicine: The Importance of Isoflavone Dose and Estrogen Receptor Status in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrodaidzein price,buy Dihydrodaidzein - chemicalbook [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Dihydrodaidzein | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Properties of S-Dihydrodaidzein
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Dihydrodaidzein (S-DHD), a primary metabolite of the soy isoflavone daidzein, is emerging as a compound of significant interest in the field of antioxidant research. Possessing a distinct chemical structure resulting from the microbial reduction of daidzein in the gut, S-DHD exhibits a range of antioxidant activities that surpass its precursor. This technical guide provides a comprehensive overview of the antioxidant properties of S-DHD, detailing its mechanisms of action, summarizing available quantitative data, and outlining the experimental protocols used for its evaluation. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological effects. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of S-DHD in mitigating oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Phytoestrogens, particularly isoflavones found in soy and other legumes, have garnered considerable attention for their potential health benefits, largely attributed to their antioxidant properties. Daidzein, a major soy isoflavone, undergoes metabolic transformation by the gut microbiota into several metabolites, including this compound (S-DHD). Emerging evidence suggests that these metabolites, including S-DHD and equol, may possess more potent biological activities than the parent compound.[1][2] This guide focuses specifically on the antioxidant characteristics of S-DHD, providing a detailed technical examination of its direct free-radical scavenging capabilities and its indirect antioxidant effects through the modulation of cellular signaling pathways.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Free Radical Scavenging
S-DHD possesses the ability to directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species and preventing further oxidative damage to cellular components. The structural characteristics of S-DHD, including the presence and position of hydroxyl groups on its phenolic rings, are crucial determinants of its radical scavenging efficacy. However, in some in-vitro assays, such as the one measuring the inhibition of free radical peroxidation of arachidonic acid, dihydrodaidzein has shown weaker activity compared to its precursor, daidzein, with an IC50 value greater than 1000 nmol/L.[3] This suggests that its direct scavenging activity may be context-dependent and vary against different types of free radicals.
Indirect Antioxidant Effects via Nrf2 Pathway Activation
A significant component of S-DHD's antioxidant action is its ability to modulate endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a master regulator of cellular redox homeostasis.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of inducers like S-DHD, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, including:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.
-
Heme Oxygenase-1 (HO-1): An enzyme with both antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A cytosolic enzyme that detoxifies quinones and their derivatives.
The induction of these enzymes by S-DHD enhances the cell's capacity to neutralize ROS and protect against oxidative damage.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data. It is important to note that direct comparative data for S-DHD across all major antioxidant assays is still limited in the scientific literature.
| Assay | Test Compound | Result (IC50 or equivalent) | Reference(s) |
| Inhibition of Free Radical Peroxidation of Arachidonic Acid | Dihydrodaidzein | >1000 nmol/L | [3] |
| DPPH Radical Scavenging Assay | Daidzein | 110.25 µg/mL | |
| ABTS Radical Scavenging Assay | Data not available | Data not available | |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Data not available | |
| Cellular Antioxidant Activity (CAA) | Data not available | Data not available |
Note: The table includes data for daidzein for comparative context where S-DHD data is unavailable.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the S-DHD dilutions.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well/cuvette at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of S-DHD.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a specific volume of the S-DHD dilutions to a 96-well microplate or cuvettes.
-
Add the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of ABTS•+ using a similar formula to the DPPH assay.
-
The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4).
-
Prepare an AAPH solution in the same buffer.
-
Prepare a series of dilutions of this compound and a Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to all wells.
-
Add the S-DHD dilutions or Trolox standards to the respective wells.
-
Include a blank with only fluorescein and buffer.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of S-DHD is determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate growth medium.
-
Seed the cells into a black, clear-bottom 96-well microplate and allow them to reach confluence.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with a solution containing DCFH-DA and various concentrations of this compound or a quercetin standard (positive control) for a specified incubation period (e.g., 1 hour) at 37°C.
-
Wash the cells to remove the extracellular probe and test compound.
-
Induce oxidative stress by adding a solution of AAPH.
-
-
Measurement and Calculation:
-
Immediately measure the fluorescence intensity kinetically over time using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Calculate the AUC of the fluorescence curves.
-
The CAA value is calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control (cells treated with AAPH only).
-
The results can be expressed as Quercetin Equivalents (QE), where the activity of S-DHD is compared to that of quercetin.
-
Conclusion
This compound, a key metabolite of daidzein, demonstrates significant antioxidant potential through both direct free-radical scavenging and, more notably, the upregulation of endogenous antioxidant defense mechanisms via the Nrf2-ARE signaling pathway. While quantitative data on its antioxidant capacity in various standardized assays are still emerging, the available evidence strongly suggests that S-DHD is a promising candidate for further investigation as a therapeutic agent for the prevention and management of oxidative stress-related diseases. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support and facilitate future research in this important area. Further studies are warranted to fully elucidate the quantitative antioxidant profile of S-DHD and to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. | Semantic Scholar [semanticscholar.org]
- 2. Nrf2-Mediated Transcriptional Induction of Antioxidant Response in Mouse Embryos Exposed to Ethanol in vivo: Implications for the Prevention of Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol estrogens mediated activation of Nrf2 through covalent modification of its quinone metabolite to Keap1 [jstage.jst.go.jp]
The Role of Gut Microbiota in the Biotransformation of Daidzein to S-Dihydrodaidzein: A Technical Guide
Abstract
The soy isoflavone daidzein undergoes significant metabolism by the human gut microbiota, leading to the formation of various metabolites with altered biological activity. A critical intermediate in this pathway is S-dihydrodaidzein (S-DHD), the direct precursor to the highly bioactive compound S-equol. The formation of S-DHD from daidzein is a reductive process exclusively mediated by specific bacterial enzymes within the gut. This technical guide provides an in-depth overview of the microbial species, enzymatic machinery, and biochemical pathways responsible for the production of S-DHD. It details the key enzymes, daidzein reductase (DZNR) and dihydrodaidzein racemase (DDRC), and presents quantitative data on metabolic conversion rates. Furthermore, this document includes detailed experimental protocols for studying this biotransformation and utilizes diagrams to illustrate the metabolic pathway and experimental workflows, offering a comprehensive resource for researchers in microbiology, pharmacology, and drug development.
Introduction
Soy isoflavones, such as daidzein, are phytoestrogens found abundantly in leguminous plants. Following ingestion, these compounds are poorly absorbed in the upper gastrointestinal tract and reach the colon, where they are extensively metabolized by the resident microbiota[1][2]. This bacterial biotransformation is a key determinant of the physiological effects of isoflavones, as the resulting metabolites can exhibit significantly different bioactivities than their parent compounds[1][3].
One of the most studied metabolic pathways is the conversion of daidzein to S-equol, a compound with higher estrogenic activity and antioxidant capacity than daidzein itself[4][5]. The ability to produce equol varies significantly among individuals, with only 30-60% of the population hosting the necessary bacteria[6][7]. The formation of this compound (S-DHD) is an essential and rate-limiting step in this pathway[4][8]. Understanding the specific bacteria and enzymes that govern the synthesis of S-DHD is therefore critical for elucidating the mechanisms behind the health benefits associated with soy consumption and for developing strategies to modulate this metabolic output.
The Biochemical Pathway of this compound Formation
The conversion of daidzein to S-equol is a multi-step process involving several key enzymatic reactions. The initial and pivotal step is the reduction of daidzein to dihydrodaidzein (DHD). This process is followed by a crucial stereochemical rearrangement and further reductions.
-
Reduction of Daidzein: The pathway begins with the reduction of the C2-C3 double bond in the C-ring of daidzein. This reaction is catalyzed by the enzyme daidzein reductase (DZNR) . This enzyme typically requires a cofactor, such as NAD(P)H, for its activity[6][9]. The product of this reaction can be a racemic mixture of (R)-DHD and (S)-DHD, or predominantly one enantiomer, depending on the specific bacterium[10][11].
-
Racemization to this compound: The subsequent conversion to S-equol proceeds specifically from the S-enantiomer of DHD. Bacteria that produce S-equol possess an enzyme, dihydrodaidzein racemase (DDRC) , which catalyzes the interconversion of (R)-DHD and (S)-DHD[12][13]. This step is essential to channel the DHD pool towards the S-equol synthesis pathway, ensuring the exclusive production of the S-enantiomer of equol, which is the form produced by human intestinal bacteria[12].
From S-DHD, the pathway continues with further reductions catalyzed by dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR) to ultimately form S-equol[12][14][15].
Key Bacterial Players in Dihydrodaidzein Synthesis
The ability to metabolize daidzein to DHD is distributed across several bacterial species, primarily within the phylum Actinobacteria, particularly the class Coriobacteriia[3][12]. However, not all bacteria that produce DHD can further convert it to equol. This leads to a scenario where some species act as "producers" of DHD, which can then be cross-fed to other species that specialize in the subsequent conversion to equol[5][16].
The table below lists key bacterial species that have been identified to perform the initial conversion of daidzein to dihydrodaidzein.
| Bacterial Species | Key Enzyme(s) | Metabolic Step Performed | References |
| Slackia isoflavoniconvertens | Daidzein Reductase (DZNR) | Daidzein → DHD → Equol | [14][15][17] |
| Adlercreutzia equolifaciens | Daidzein Reductase (DZNR) | Daidzein → DHD → Equol | [11][18][19] |
| Asaccharobacter celatus | (Predicted DZNR) | Daidzein → DHD → Equol | [19][20] |
| Eggerthella sp. YY7918 | Daidzein Reductase (DZNR) | Daidzein → DHD → Equol | [9][12] |
| Lactococcus garvieae | Daidzein Reductase | Daidzein → DHD → Equol | [6][12] |
| Clostridium sp. TM-40 | (Enzyme not specified) | Daidzein → DHD | [4][21] |
| Clostridium sp. HGH6 | (Enzyme not specified) | Daidzein → DHD | [6][16][22] |
Quantitative Analysis of Dihydrodaidzein Formation
The efficiency of DHD and subsequent equol production varies significantly depending on the bacterial strain and culture conditions. The following table summarizes quantitative data from various studies, highlighting the conversion rates and yields.
| Bacterial Strain | Substrate & Concentration | Product & Yield/Rate | Incubation Time | Reference |
| Slackia isoflavoniconvertens | 80 µM Daidzein | Equol (via DHD) | 10 hours | [17] |
| Clostridium-like strain DZE | 150 µM Daidzein | Equol (via DHD), 85% yield | 24 hours | [7] |
| Adlercreutzia equolifaciens | 50-200 µM Daidzein | ~33% converted to DHD/Equol | 10 hours | [11] |
| Coprobacillus sp. MRG-1 | 1% (w/v) Soybean Hypocotyl Extract | 1.2 g/L DHD | 48 hours | [8] |
Detailed Experimental Methodologies
Investigating the microbial formation of S-DHD requires specific protocols for anaerobic cultivation, metabolite analysis, and enzyme characterization.
Protocol 1: In Vitro DHD Production by Pure Bacterial Culture
This protocol describes a typical experiment to measure the conversion of daidzein to DHD by a pure bacterial culture.
-
Strain Activation and Inoculum Preparation:
-
The selected bacterial strain (e.g., Slackia isoflavoniconvertens DSM 22006) is grown under strictly anaerobic conditions (e.g., in an anaerobic chamber with an N₂/CO₂/H₂ atmosphere).
-
The culture medium is a rich, pre-reduced medium such as Brain Heart Infusion (BHI) broth, supplemented with hemin and vitamin K.
-
The strain is incubated at 37°C until it reaches the late logarithmic phase of growth.
-
-
Fermentation Assay:
-
A daidzein stock solution (e.g., 10 mM in DMSO) is prepared and filter-sterilized.
-
In an anaerobic chamber, sterile culture tubes containing 5 mL of BHI broth are inoculated with a 2% (v/v) of the activated bacterial culture.
-
Daidzein stock solution is added to achieve a final concentration of 100 µM. A control tube with daidzein but no bacteria is also prepared.
-
The tubes are sealed and incubated at 37°C.
-
-
Sampling and Metabolite Extraction:
-
Aliquots (e.g., 500 µL) are collected at various time points (e.g., 0, 8, 16, 24, 48 hours).
-
Samples are centrifuged (e.g., 10,000 x g for 10 min) to pellet the cells.
-
The supernatant is collected and mixed with an equal volume of cold acetonitrile or methanol to precipitate proteins.
-
The mixture is vortexed and centrifuged again. The resulting supernatant is collected for analysis.
-
-
Metabolite Analysis by HPLC-MS:
-
The extracted metabolites are analyzed using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Daidzein, DHD, and equol are identified based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards. Quantification is performed by integrating the peak areas from the chromatogram.
-
Protocol 2: Characterization of Daidzein Reductase (DZNR) Activity
This protocol outlines the heterologous expression and functional characterization of the DZNR enzyme.
-
Gene Cloning and Expression:
-
The gene encoding DZNR is amplified via PCR from the genomic DNA of a known DHD-producing bacterium.
-
The PCR product is cloned into an E. coli expression vector (e.g., pET vector series), often with a purification tag such as a polyhistidine (His)-tag.
-
The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
The E. coli culture is grown to mid-log phase, and protein expression is induced (e.g., with IPTG).
-
-
Protein Purification:
-
The bacterial cells are harvested and lysed.
-
The recombinant DZNR protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
The purity of the enzyme is verified by SDS-PAGE.
-
-
Enzyme Activity Assay:
-
The reaction is performed in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
The reaction mixture contains the purified DZNR enzyme, the substrate daidzein (e.g., 100 µM), and the cofactor NADPH (e.g., 200 µM).
-
The reaction is initiated by adding the enzyme and incubated at 37°C for a specific time.
-
The reaction is stopped by adding an organic solvent like acetonitrile.
-
The formation of DHD is quantified by HPLC as described in the previous protocol.
-
Conclusion
The formation of this compound is a microbially-driven process of central importance to the metabolism of soy isoflavones in the human gut. This biotransformation is dependent on a specific set of bacterial enzymes, primarily daidzein reductase and dihydrodaidzein racemase, which are present in a limited but diverse group of gut commensals. The production of S-DHD serves as the gateway to the synthesis of S-equol, a metabolite with potent biological activities. A thorough understanding of the bacteria, enzymes, and factors influencing this pathway is essential for researchers aiming to harness the health benefits of soy and for developing novel therapeutic strategies targeting the gut microbiome. The methodologies and data presented in this guide provide a foundational resource for advancing research in this field.
References
- 1. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dihydrodaidzein-producing Clostridium-like intestinal bacterium, strain TM-40, affects in vitro metabolism of daidzein by fecal microbiota of human male equol producer and non-producers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 11. Transcriptional Regulation of the Equol Biosynthesis Gene Cluster in Adlercreutzia equolifaciens DSM19450T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and expression of genes involved in the conversion of daidzein and genistein by the equol-forming bacterium Slackia isoflavoniconvertens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ezbiocloudpro.app [ezbiocloudpro.app]
- 19. mdpi.com [mdpi.com]
- 20. Gut microbiota associated with equol production in school-age children - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Dihydrodaidzein-producing Clostridium-like intestinal bacterium, strain TM-40, affects in vitro metabolism of daidzein by fecal microbiota of human male equol producer and non-producers | Semantic Scholar [semanticscholar.org]
- 22. Isolation of human intestinal bacteria metabolizing the natural isoflavone glycosides daidzin and genistin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of S-Dihydrodaidzein Activity
Introduction
S-Dihydrodaidzein (S-DHD) is the (S)-enantiomer of dihydrodaidzein, a key intestinal metabolite of the soy isoflavone daidzein.[1][2] Dihydrodaidzein is recognized for having heightened and varied biological activities compared to its precursor, daidzein, and can be further metabolized into equol.[2][3] The diverse pharmacological potential of S-DHD, including antioxidant, anti-inflammatory, estrogenic, anticancer, and neuroprotective effects, has garnered significant interest in the scientific community.[2][4] These application notes provide detailed protocols for a range of in vitro assays to enable researchers, scientists, and drug development professionals to effectively evaluate the biological activity of this compound.
Antioxidant Activity
Application Note:
Antioxidant assays are crucial for determining the capacity of S-DHD to neutralize free radicals, which are implicated in a wide range of pathological conditions. These assays measure the compound's ability to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These cell-free chemical assays provide a rapid and reliable assessment of the radical-scavenging potential of S-DHD.
1.1 Data Summary: Antioxidant Activity of Daidzein and Related Compounds
| Compound | Assay | IC50 / Activity | Reference |
| 8,3',5'-Trihydroxydaidzein | DPPH Radical Scavenging | IC50 = 0.816 ± 0.011 mmol/L | [5] |
| 8-Hydroxydaidzein (8-HD) | ABTS Radical Scavenging | > 50% scavenging at 25 µM | [6][7] |
| 8-Hydroxydaidzein (8-HD) | DPPH Radical Scavenging | ~40% scavenging at 100 µM | [6][7] |
| Fucoidan (FV1, FV3) | DPPH Radical Scavenging | IC50 = 0.05 mg/mL | [8] |
1.2 Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).[1][9]
-
Prepare serial dilutions of the S-DHD stock solution in methanol to achieve the desired final concentrations for the assay.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
Pipette 100 µL of the S-DHD dilutions (or control) into a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [1 - (Abs_sample / Abs_control)] * 100
-
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Abs_control is the absorbance of the DPPH solution with methanol (or solvent blank).
-
The IC50 value (the concentration of S-DHD required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.
-
1.3 Visualization: Antioxidant Assay Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anti-Inflammatory Activities of Fucoidans from Five Species of Brown Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying S-Dihydrodaidzein Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-dihydrodaidzein (S-DHD) is a primary metabolite of the soy isoflavone daidzein, produced by intestinal microflora. Emerging research suggests that S-DHD may possess significant biological activities, including anti-adipogenic and bone-protective effects. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the therapeutic potential of S-DHD. Due to the limited number of studies directly administering S-DHD in vivo, this guide also incorporates data from studies on its precursor, daidzein, to provide a comprehensive framework for future research.
I. Animal Models
The selection of an appropriate animal model is critical for elucidating the physiological and pharmacological effects of S-DHD. Based on studies of the parent compound daidzein and the known metabolic pathways, rodent models are highly suitable.
-
Mice (e.g., C57BL/6, BALB/c): Widely used for their genetic tractability and well-characterized physiology. They are suitable for studying metabolic, inflammatory, and oncological effects.
-
Rats (e.g., Sprague-Dawley, Wistar): Often preferred for orthopedic and cardiovascular studies due to their larger size, which facilitates surgical procedures and sample collection. Ovariectomized (OVX) rat models are particularly relevant for studying postmenopausal conditions like osteoporosis.
II. Data Presentation: Quantitative Effects of Daidzein and this compound
The following tables summarize quantitative data from studies on daidzein and an in vitro study on S-DHD. This information can serve as a reference for designing in vivo experiments with S-DHD.
Table 1: In Vivo Effects of Daidzein in Rodent Models
| Animal Model | Compound | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Ovariectomized Rats | Daidzein | 10 µg/kg body mass | Oral | 8 weeks | Significantly lower femoral Bone Mineral Density (BMD) in OVX-Cd group compared to SH and OVX groups. | [1] |
| Mice | Daidzein | Not specified | Topical | Not specified | Increased skin collagen deposition. | [2] |
| Myocardial Infarction Model (in vivo) | Daidzein | Not specified | Not specified | Not specified | Ameliorated MI-induced cardiac dysfunction and cardiac fibrosis. | [3] |
Table 2: In Vitro Effects of this compound
| Cell Line | Compound | Concentration | Duration | Key Findings | Reference |
| 3T3-L1 preadipocytes | This compound | 10 µM | 72 hours | Inhibited adipocyte differentiation; reduced intracellular lipid accumulation by 40%; reduced mRNA expression of PPARγ by 50% and C/EBPα by 82%. | [4] |
III. Experimental Protocols
Protocol 1: Evaluation of Anti-Adipogenic Effects of this compound in a Diet-Induced Obesity Mouse Model
This protocol is a proposed in vivo study based on the promising in vitro anti-adipogenic effects of S-DHD.
1. Animal Model:
-
Male C57BL/6 mice, 8 weeks old.
2. Induction of Obesity:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group will be fed a standard chow diet.
3. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Dosage: Based on in vitro data and potential conversion rates from daidzein, a dose-response study is recommended (e.g., 10, 25, and 50 mg/kg body weight).
-
Route of Administration: Oral gavage.
-
Frequency: Daily for 4-8 weeks.
4. Outcome Measures:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, perform DEXA or MRI scans to determine fat and lean mass.
-
Metabolic Parameters: Measure fasting blood glucose, insulin, and lipid profiles (triglycerides, cholesterol).
-
Tissue Analysis:
-
Harvest and weigh adipose tissue depots (e.g., epididymal, subcutaneous).
-
Perform histological analysis (H&E staining) of adipose tissue and liver to assess adipocyte size and hepatic steatosis.
-
Conduct gene expression analysis (RT-qPCR) on adipose tissue for key adipogenic markers (PPARγ, C/EBPα).
-
Protocol 2: Assessment of Bone-Protective Effects of this compound in an Ovariectomized Rat Model
This protocol is adapted from studies on daidzein in OVX rats to investigate the potential of S-DHD in preventing estrogen-deficiency-induced bone loss.
1. Animal Model:
-
Female Sprague-Dawley rats, 12 weeks old.
2. Surgical Procedure:
-
Perform bilateral ovariectomy (OVX) to induce an osteoporotic condition. A sham-operated group will serve as a control.
3. This compound Administration:
-
Preparation: As described in Protocol 1.
-
Dosage: A dose-response study is recommended (e.g., 10, 25, and 50 mg/kg body weight). A positive control group receiving 17β-estradiol (e.g., 10 µg/kg) should be included.
-
Route of Administration: Oral gavage or subcutaneous injection.
-
Frequency: Daily for 12 weeks.
4. Outcome Measures:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using peripheral quantitative computed tomography (pQCT) or DEXA at baseline and at the end of the study.
-
Biomechanical Testing: Perform three-point bending tests on the femur to assess bone strength.
-
Serum Biomarkers: Analyze serum levels of bone turnover markers, such as osteocalcin (formation) and C-terminal telopeptides of type I collagen (CTX-I) (resorption).
-
Histomorphometry: Perform histological analysis of the tibia to evaluate trabecular bone volume, number, and separation.
IV. Visualization of Signaling Pathways
Daidzein and TGF-β/Smad Signaling Pathway
Studies have shown that daidzein can suppress TGF-β1-induced cardiac fibroblast activation through the TGF-β1/SMAD2/3 signaling pathway[3][5]. This pathway is crucial in tissue fibrosis.
Caption: Daidzein's inhibitory effect on the TGF-β/Smad signaling pathway.
Proposed Anti-Adipogenic Signaling of this compound
Based on in vitro findings, S-DHD is a potential estrogen receptor β (ERβ) ligand with anti-adipogenic activity[4]. It is hypothesized to inhibit the expression of key adipogenic transcription factors.
Caption: Proposed mechanism of S-DHD's anti-adipogenic action.
Conclusion
While direct in vivo data for this compound is currently scarce, the available in vitro evidence and extensive research on its precursor, daidzein, provide a strong rationale for its investigation in animal models. The protocols and data presented here offer a foundational guide for researchers to explore the therapeutic potential of S-DHD in metabolic and bone-related disorders. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profiles of S-DHD to optimize dosing and administration strategies for preclinical and, ultimately, clinical applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Daidzein suppresses TGF-β1-induced cardiac fibroblast activation via the TGF-β1/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for Quantification of S-Dihydrodaidzein by HPLC
These application notes provide detailed methodologies for the quantification of S-Dihydrodaidzein in biological matrices, targeting researchers, scientists, and professionals in drug development. The protocols are compiled from established high-performance liquid chromatography (HPLC) techniques.
Introduction
This compound is a significant metabolite of the soy isoflavone daidzein, produced by intestinal microflora.[1][2] It is a chiral molecule existing as (S)- and (R)-enantiomers.[3] The quantification of the specific S-enantiomer is crucial for pharmacokinetic, metabolic, and clinical studies due to the potential for stereospecific biological activity. This document outlines a reliable reversed-phase HPLC (RP-HPLC) method for its quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum
This protocol is a common and effective method for removing protein interference from biological samples like plasma or serum.[1][4]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)[5]
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 900 µL of cold acetonitrile to the tube to precipitate the proteins.[1]
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein denaturation.
-
Incubate the sample at -20°C for 15 minutes to enhance protein precipitation.
-
Centrifuge the sample at 10,000 RPM for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant containing this compound.
-
For samples requiring concentration, the supernatant can be dried under a gentle stream of nitrogen gas and then reconstituted in the mobile phase.[1]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection to remove any remaining particulate matter.[5]
HPLC Instrumentation and Conditions
This section details the chromatographic conditions for the separation and quantification of this compound. For chiral separation, a specific chiral column is required.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., LC Solution).[1]
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | Chiral Stationary Phase Column (e.g., for enantiomer separation) or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for general analysis. | [3][6] |
| Mobile Phase | Isocratic elution with 30% Acetonitrile and 70% of a 0.1% Acetic Acid solution in water. | [7] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Injection Volume | 10 - 20 µL | [9] |
| Column Temperature | 30°C | N/A |
| Detection Wavelength | 280 nm | [10] |
| Run Time | Approximately 15-20 minutes, sufficient to elute the compound of interest and any internal standard. | [7] |
Note on Chiral Separation: For specific quantification of the (S)-enantiomer, a chiral column is essential. In a reported chiral HPLC analysis, the retention times for (S)-dihydrodaidzein and (R)-dihydrodaidzein were 13.3 and 14.2 minutes, respectively.[3]
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used to quantify isoflavones, which can be adapted for this compound.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [6][9] |
| Limit of Quantification (LOQ) | 0.080 - 0.91 µg/L | [8] |
| Limit of Detection (LOD) | 0.020 - 0.27 µg/L | [8] |
| Accuracy (% Recovery) | 86 - 106% | [6][8] |
| Precision (% RSD) | < 5% | [8] |
Diagrams
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel Dihydrodaidzein Racemase Essential for Biosynthesis of Equol from Daidzein in Lactococcus sp. Strain 20-92 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nacalai.com [nacalai.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Dihydrodaidzein Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (S-DHD) is a biologically active metabolite of daidzein, an isoflavone found predominantly in soy products. As a phytoestrogen, S-DHD exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and estrogen-like activities, making it a compound of significant interest in drug discovery and development.[1][2] Its potential therapeutic applications span oncology, cardiovascular disease, and osteoporosis.[2][3] Notably, S-DHD has demonstrated inhibitory effects on the growth of prostate cancer cells and can induce apoptosis.[3] These application notes provide detailed protocols for the treatment of cell cultures with this compound and for assessing its biological effects.
Data Presentation
Solubility of this compound
For effective cell culture experiments, this compound should be dissolved in a suitable solvent.
| Compound | Solvent | Stock Concentration | Storage |
| This compound | Dimethyl Sulfoxide (DMSO) | 60 mg/mL (234.15 mM) | Store at -20°C for up to 1 month or -80°C for up to 6 months[4][5] |
Note: It is recommended to sonicate to aid dissolution. Prepare aliquots to avoid repeated freeze-thaw cycles.[4][5]
Reported Biological Activities and Concentrations
The following table summarizes some reported biological effects of dihydrodaidzein and its parent compound, daidzein, which may serve as a starting point for determining experimental concentrations for this compound.
| Compound | Cell Line/Model | Effect | Effective Concentration | Reference |
| Dihydrodaidzein | LNCaP (Prostate Cancer) | Inhibition of cell growth | Micromolar concentrations | [3] |
| Dihydrodaidzein | PrEC (Benign Prostatic Epithelial) | Triggered slight apoptosis, decreased proliferation | Micromolar concentrations | [3] |
| Daidzein | Primary Astroglial Cells | Increased cell count, neuroprotective | 10-12 M | [6] |
| Daidzein | Skin Fibroblasts | Increased procollagen expression | Not specified | [7] |
Experimental Protocols
General Protocol for this compound Treatment of Adherent Cells
This protocol outlines a general workflow for treating adherent cell cultures with this compound.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density to ensure they reach 60-70% confluency at the time of treatment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Preparation of Treatment Media:
-
Thaw the this compound stock solution.
-
Prepare a series of dilutions of this compound in serum-free or complete medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment or vehicle control media to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). For long-term treatments (beyond 48-72 hours), it may be necessary to change the medium with fresh compound every 2-3 days.[8]
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream assays such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Protein Expression Analysis
This protocol is for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., against proteins in the TGF-β/Smad or estrogen receptor pathways) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in gene expression following this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR SYBR Green Master Mix
-
Gene-specific primers (e.g., for inflammatory markers like IL-6, TNF-alpha)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction using a standard cycling protocol.
-
Analyze the results using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
-
Visualizations
Signaling Pathways Potentially Modulated by this compound
The parent compound of this compound, daidzein, is known to modulate several signaling pathways. It is plausible that this compound acts through similar mechanisms.
Caption: Potential signaling pathways modulated by this compound.
General Experimental Workflow for this compound Treatment
Caption: General experimental workflow for cell culture treatment.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, this compound concentration, and treatment duration for their specific cell lines and experimental goals.
References
- 1. Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. Anti-inflammatory effects of daidzein on primary astroglial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Dihydrodaidzein Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (DHD) is a biologically active metabolite of daidzein, an isoflavone found predominantly in soy products. DHD exhibits heightened biological activity compared to its precursor, with potential therapeutic applications stemming from its antioxidant, estrogen-like, and cardioprotective properties. However, the clinical translation of this compound is hampered by its low aqueous solubility and poor oral bioavailability.[1] Advanced drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving absorption, and enabling targeted delivery.
This document provides detailed application notes and experimental protocols for the development of drug delivery systems for this compound. Due to the limited availability of research focused specifically on this compound formulations, the following protocols are adapted from established methods for its precursor, daidzein. The structural and physicochemical similarities between daidzein and this compound suggest that these approaches are highly applicable.
Metabolic Pathway of Daidzein to this compound
Daidzein from dietary sources is metabolized by intestinal microflora into this compound, which can be further converted to equol. This metabolic conversion is a key step in unlocking the enhanced biological activities of these isoflavones.
Figure 1: Metabolic conversion of Daidzein to this compound and Equol.
Drug Delivery Systems for this compound: Quantitative Data Summary
The following tables summarize key quantitative data from studies on various drug delivery systems for daidzein, which can be considered as target parameters for the formulation of this compound.
Table 1: Polymeric Nanoparticle Formulations for Daidzein
| Formulation | Polymer | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Bioavailability Enhancement (fold) | Reference |
| Daidzein-PLGA Nanoparticles | PLGA | 309.2 ± 14.0 | -32.14 ± 2.53 | 81.9 ± 5.0 | 5.57 | [2] |
| Daidzein-Cyclodextrin-PLGA Nanoparticles | PLGA, HP-β-Cyclodextrin | 323.2 ± 4.8 | -18.73 ± 1.68 | 83.2 ± 7.2 | 8.85 | [2] |
| Daidzein-PLGA-Gelucire® 44/14 Nanoparticles | PLGA, Gelucire® 44/14 | 198.52 ± 7.04 - 672.78 ± 70.95 | -14.70 ± 0.36 - -0.50 ± 0.34 | 35.79 ± 3.43 - 84.85 ± 2.20 | Not Reported | [3] |
Table 2: Nanosuspension Formulations for Daidzein
| Formulation | Stabilizers | Particle Size (nm) | Zeta Potential (mV) | Drug Content (%) | Bioavailability Enhancement (fold) | Reference |
| Daidzein Nanosuspension (F-A) | Pluronic F127, PVP K30 | ~181-235 | Negative | 93.68 ± 0.78 | Not Reported | [4] |
| Daidzein Nanosuspension (F-B) | Pluronic F127, PVP K30, SDS | ~181-235 | Negative | 89.75 ± 0.49 | Not Reported | [4] |
| Daidzein Nanosuspension (HPMC E5 + SDS) | HPMC E5, SDS | ~360-600 | Not Reported | Not Reported | 1.63 - 2.19 | [5] |
Table 3: Self-Microemulsifying Drug Delivery System (SMEDDS) for Daidzein
| Formulation Components (Oil, Surfactant, Cosurfactant) | Drug Load | Droplet Size (nm) | Bioavailability Enhancement (fold) | Reference |
| Ethyl Oleate (10%), Cremophor RH 40 (60%), PEG400 (30%) | Not Specified | < 100 | ~2.5 | [6] |
| Castor Oil (15%), Cremophor RH40 (60.7%), PEG400 (24.3%) | 5% (Daidzein-Nicotinamide Complex) | Not Reported | 5.69 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol is adapted from the emulsion-solvent diffusion method used for daidzein-loaded PLGA nanoparticles.[3][8]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (75:25)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EA)
-
Dimethyl Sulfoxide (DMSO)
-
Polyvinyl Alcohol (PVA)
-
Phosphate Buffer (PB), pH 7.4
-
High-speed homogenizer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 200 mg) in a mixture of DCM:EA (1.5:1, v/v).
-
Dissolve this compound in a minimal amount of DMSO and add it to the PLGA solution.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution in pH 7.4 PB.
-
-
Emulsification:
-
Add the organic phase dropwise into the aqueous PVA solution while stirring.
-
Continue mixing for 3 hours to allow for nanoparticle formation.
-
Homogenize the resulting emulsion at 15,000 rpm using a high-speed homogenizer.
-
-
Solvent Evaporation:
-
Stir the nanoemulsion on a magnetic stirrer until the organic solvents have completely evaporated.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticle pellet twice with distilled water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze the purified nanoparticle suspension and then lyophilize to obtain a dry powder.
-
Figure 2: Workflow for preparing S-DHD loaded PLGA nanoparticles.
Protocol 2: Preparation of this compound Nanosuspension
This protocol is based on the media milling technique for preparing daidzein nanosuspensions.[9][10]
Materials:
-
This compound (coarse powder)
-
Stabilizers (e.g., Pluronic F127, PVP K30, Sodium Dodecyl Sulfate - SDS)
-
Zirconium oxide beads (0.3-0.4 mm diameter)
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Preparation of Stabilizer Solution:
-
Dissolve the chosen stabilizers (e.g., a combination of Pluronic F127 and PVP K30) in deionized water.
-
-
Milling:
-
Disperse the coarse this compound powder in the stabilizer solution in a glass vial.
-
Add zirconium oxide beads to the vial.
-
Place the vial on a magnetic stirrer and stir at a high speed (e.g., 1200 rpm) for 24 hours at room temperature.
-
-
Separation and Collection:
-
Separate the milling beads from the nanosuspension by decantation.
-
Centrifuge the nanosuspension at a high speed (e.g., 12,500 rpm) for 40 minutes to pellet the nanosized drug particles.
-
-
Lyophilization:
-
Freeze the collected nanosuspension and lyophilize for 24 hours to obtain a dry powder.
-
Protocol 3: Formulation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is adapted from methods used for daidzein SMEDDS formulation.[6][7]
Materials:
-
This compound
-
Oil (e.g., Ethyl Oleate, Castor Oil)
-
Surfactant (e.g., Cremophor RH 40)
-
Cosurfactant (e.g., Polyethylene Glycol 400 - PEG400)
-
Vortex mixer
-
Shaking water bath
Procedure:
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable components.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish microemulsion to identify the microemulsion region.
-
-
Preparation of this compound SMEDDS:
-
Based on the phase diagrams, select an optimized ratio of oil, surfactant, and cosurfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add this compound to the mixture and vortex until a clear and homogenous solution is obtained. Gentle heating in a water bath may be required to facilitate dissolution.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding a small amount of the SMEDDS formulation to water with gentle agitation and observing the formation of a microemulsion.
-
Determine the droplet size of the resulting microemulsion using a particle size analyzer.
-
Figure 3: Workflow for the formulation of S-DHD SMEDDS.
Characterization and In Vitro/In Vivo Evaluation Protocols
Nanoparticle and Nanosuspension Characterization
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading:
-
Dissolve a known amount of the lyophilized nanoparticles/nanosuspension in a suitable organic solvent to break the formulation and release the drug.
-
Centrifuge to separate the polymer/excipients.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method.[10]
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
-
In Vitro Drug Release
-
Method: Dialysis bag method.
-
Procedure:
-
Disperse a known amount of the this compound formulation in a release medium (e.g., phosphate buffer pH 7.4 with a small percentage of a surfactant like Tween 80 to ensure sink conditions).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Analyze the concentration of this compound in the collected samples by HPLC.
-
In Vivo Pharmacokinetic Studies
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Procedure:
-
Fast the animals overnight before drug administration.
-
Administer the this compound formulation (e.g., oral gavage of nanoparticle suspension or SMEDDS). A control group receiving a suspension of the free drug should be included.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples and analyze its concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the relative bioavailability of the formulation compared to the free drug.
-
Conclusion
The development of advanced drug delivery systems for this compound is crucial for realizing its therapeutic potential. While direct research on this compound formulations is currently lacking, the protocols and data presented for its precursor, daidzein, provide a strong foundation for initiating such studies. Polymeric nanoparticles, nanosuspensions, and SMEDDS have all demonstrated significant success in enhancing the bioavailability of poorly soluble isoflavones. By adapting and optimizing these established methods, researchers can develop effective delivery systems for this compound, paving the way for its further preclinical and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of daidzein nanosuspensions: Preparation, characterization, in vitro evaluation, and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced oral bioavailability of daidzein by self-microemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and bioavailability evaluation of self-microemulsifying drug delivery system of the daidzein–nicotinamide complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ephels.net [ephels.net]
- 9. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
Application Notes and Protocols for Preclinical Studies of S-Dihydrodaidzein
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (S-DHD) is the (S)-enantiomer of dihydrodaidzein, a primary metabolite of the soy isoflavone daidzein, formed by the action of intestinal microbiota.[1] As a phytoestrogen, S-DHD is anticipated to exhibit estrogenic and other biological activities. Due to its potential therapeutic applications, rigorous preclinical evaluation is essential to characterize its pharmacological and toxicological profile.
These application notes provide a framework for the preclinical experimental design for S-DHD, offering detailed protocols for in vitro and in vivo studies. Given the limited direct data on S-DHD, some protocols and starting concentrations are extrapolated from studies on its precursor, daidzein, and structurally related isoflavones. Researchers are advised to perform dose-response studies to determine the optimal concentrations for their specific experimental systems.
Physicochemical Properties and Formulation
Prior to initiating preclinical studies, it is crucial to characterize the physicochemical properties of S-DHD.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₄ | [2] |
| Molecular Weight | 256.25 g/mol | [2] |
| CAS Number | 879559-75-8 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Protocol 1: Formulation of this compound for In Vivo Studies
For oral administration in rodents, S-DHD can be formulated as a suspension.
-
Vehicle Selection: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Preparation:
-
Weigh the required amount of S-DHD.
-
Triturate the powder with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
-
-
Concentration: The concentration should be calculated based on the highest dose to be administered and the dosing volume (typically 5-10 mL/kg for rats).
In Vitro Efficacy and Mechanistic Studies
In vitro assays are fundamental to determining the biological activity of S-DHD and elucidating its mechanism of action.
Assessment of Estrogenic Activity
As a phytoestrogen, S-DHD is expected to interact with estrogen receptors (ERs).
Protocol 2: Estrogen Receptor Binding Assay
This competitive binding assay determines the affinity of S-DHD for ERα and ERβ.
-
Materials: Recombinant human ERα and ERβ, [³H]-Estradiol, scintillation fluid, buffer (e.g., Tris-HCl with additives).
-
Procedure:
-
Incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-Estradiol and varying concentrations of S-DHD.
-
Include a control with no unlabeled ligand (S-DHD) and a non-specific binding control with a high concentration of unlabeled estradiol.
-
After incubation, separate bound from free [³H]-Estradiol (e.g., using hydroxylapatite).
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 (concentration of S-DHD that displaces 50% of [³H]-Estradiol) and the relative binding affinity (RBA) compared to estradiol.[3]
Evaluation of Anti-Inflammatory Activity
Based on the activity of related isoflavones, S-DHD may possess anti-inflammatory properties.[4][5]
Protocol 3: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of S-DHD (e.g., 1-100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
-
Data Analysis: Determine the IC50 value of S-DHD for NO production.
Assessment of Anticancer Activity
Protocol 4: Cell Proliferation Assay
This protocol assesses the effect of S-DHD on the proliferation of cancer cell lines.
-
Cell Lines: Select relevant cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer).
-
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of S-DHD concentrations.
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or WST-1 assay.[6]
-
-
Data Analysis: Calculate the IC50 value, the concentration at which S-DHD inhibits cell growth by 50%.
Table 2: Proposed In Vitro Studies and Endpoints
| Assay | Cell Line | Treatment Concentrations (Proposed) | Key Endpoints |
| ER Binding | N/A (Recombinant Protein) | 0.1 nM - 100 µM | IC50, Relative Binding Affinity for ERα and ERβ |
| NO Production | RAW 264.7 | 1 µM - 100 µM | IC50 for NO inhibition |
| Cell Proliferation | MCF-7, LNCaP | 1 µM - 100 µM | IC50 for cell growth inhibition |
| Western Blot | Relevant cell lines | Effective concentrations from above assays | Phosphorylation/expression of key signaling proteins |
Signaling Pathway Analysis
Based on studies of related compounds, S-DHD may modulate the NF-κB and Nrf2 signaling pathways.[4]
Protocol 5: Western Blot Analysis of NF-κB and Nrf2 Pathways
-
Cell Culture and Treatment: Use a relevant cell line (e.g., RAW 264.7 for inflammation) and treat with S-DHD at a predetermined effective concentration, with and without an inflammatory stimulus (e.g., LPS).
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
Electrophoresis and Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., p-p65, IκBα) and Nrf2 pathway (e.g., Nrf2, HO-1). Use a loading control like β-actin or GAPDH.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine changes in protein expression or phosphorylation.
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of S-DHD's anti-inflammatory action.
In Vivo Preclinical Studies
In vivo studies are essential to understand the pharmacokinetics, efficacy, and safety of S-DHD in a whole organism.
Pharmacokinetic (PK) Studies
Protocol 6: Single-Dose Pharmacokinetics in Rats
-
Animals: Male and female Sprague-Dawley rats.
-
Administration: Administer a single oral dose of S-DHD. It is advisable to test at least two dose levels.
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7]
-
Plasma Analysis: Separate plasma and analyze the concentration of S-DHD and its potential metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |
| t₁/₂ | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Efficacy Studies
The choice of the in vivo efficacy model will depend on the intended therapeutic indication for S-DHD.
Diagram 2: General Workflow for an In Vivo Efficacy Study
Caption: Workflow for a typical preclinical in vivo efficacy study.
Toxicology Studies
Protocol 7: Acute Oral Toxicity Study (OECD 423)
-
Animals: Female rats are typically used.
-
Procedure: A stepwise procedure with a small number of animals per step. Start with a dose of 2000 mg/kg. If no mortality is observed, a higher dose (e.g., 5000 mg/kg) can be tested.[5]
-
Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: Determine the LD50 cut-off value.
Protocol 8: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
-
Animals: Male and female rats.
-
Dose Groups: At least three dose levels of S-DHD and a vehicle control group.
-
Administration: Daily oral administration for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs.
-
Endpoint: Determine the No-Observed-Adverse-Effect-Level (NOAEL).
Table 4: Summary of Proposed In Vivo Toxicology Studies
| Study Type | Species | Key Parameters | Endpoint |
| Acute Oral Toxicity (OECD 423) | Rat | Mortality, clinical signs, body weight | LD50 cut-off |
| 28-Day Repeated Dose Toxicity (OECD 407) | Rat | Clinical observations, body weight, food consumption, hematology, clinical chemistry, histopathology | NOAEL |
Data Presentation and Interpretation
All quantitative data from these studies should be summarized in tables for clear comparison between treatment groups. Statistical analysis should be performed to determine the significance of any observed effects. The collective data from these preclinical studies will form the basis for deciding whether to advance S-DHD into further development and clinical trials.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Dihydrodaidzein in Anti-Adipogenic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S-Dihydrodaidzein in pre-clinical research focused on combating adipogenesis. The protocols outlined below are designed to facilitate the investigation of this compound's anti-adipogenic properties in a laboratory setting.
Introduction
This compound is a metabolite of the soy isoflavone daidzein. Recent studies have highlighted its potential as an anti-adipogenic agent, suggesting its promise in the development of novel therapeutics for obesity and related metabolic disorders.[1][2] this compound has been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes, thereby reducing lipid accumulation.[1][2] The primary mechanism of action is believed to be mediated through its activity as a potential ligand for the estrogen receptor beta (ERβ), which in turn suppresses the expression of key adipogenic transcription factors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the anti-adipogenic effects of this compound on 3T3-L1 pre-adipocyte cells.
Table 1: Effect of this compound on Adipocyte Differentiation and Gene Expression
| Parameter | Treatment Group | Concentration | Duration | Result | Reference |
| Lipid Accumulation | This compound | 10 µM | 7 days | 40% reduction | [1][2] |
| PPARγ mRNA Expression | This compound | 10 µM | 72 hours | 50% reduction | [1][2] |
| C/EBPα mRNA Expression | This compound | 10 µM | 72 hours | 82% reduction | [1][2] |
Experimental Protocols
3T3-L1 Pre-adipocyte Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the 3T3-L1 pre-adipocyte cell line.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture 3T3-L1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a 1:5 to 1:10 split ratio.
Adipogenic Differentiation of 3T3-L1 Cells
This protocol details the induction of adipogenesis in 3T3-L1 pre-adipocytes.
Materials:
-
Confluent 3T3-L1 cells in culture plates
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
This compound (or other test compounds)
Protocol:
-
Seed 3T3-L1 cells in 24-well or 48-well plates and grow to full confluency.
-
Two days post-confluency (Day 0), replace the medium with DMI containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.
-
On Day 2, replace the medium with DMII containing this compound or vehicle control.
-
From Day 4 onwards, replace the medium every two days with fresh DMII containing this compound or vehicle control.
-
Adipocyte differentiation is typically assessed between Day 7 and Day 10.
Assessment of Cell Viability (MTT Assay)
This protocol is for evaluating the cytotoxicity of this compound on 3T3-L1 cells.
Materials:
-
3T3-L1 cells cultured in 96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 3T3-L1 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Quantification of Lipid Accumulation (Oil Red O Staining)
This protocol describes the staining and quantification of intracellular lipid droplets.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
10% Formalin in PBS
-
Oil Red O stock solution (0.5 g Oil Red O in 100 mL isopropanol)
-
Oil Red O working solution (6 parts Oil Red O stock solution + 4 parts distilled water, filtered)
-
Isopropanol (100%)
-
Microplate reader or microscope
Protocol:
-
Wash the differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add the Oil Red O working solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the cells thoroughly with distilled water to remove unbound dye.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.
-
Alternatively, visualize and capture images of the stained lipid droplets using a microscope.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the measurement of adipogenic marker gene expression.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target genes (PPARγ, C/EBPα) and a reference gene (e.g., β-actin).
-
Real-time PCR instrument
Primer Sequences for Mouse Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| PPARγ | GTACTGTCGGTTTCAGAAGTGCC | ATCTCCGCCAACAGCTTCTCCT |
| C/EBPα | GCAAAGCCAAGAAGTCGGTGGA | CCTTCTGTTGCGTCTCCACGTT |
| β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Protocol:
-
Harvest the cells at the desired time point (e.g., 72 hours post-differentiation induction) and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix, cDNA template, and the appropriate forward and reverse primers.
-
A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.
Visualizations
Caption: Experimental workflow for assessing the anti-adipogenic effects of this compound.
References
Application Note and Protocol for Assessing S-Dihydrodaidzein Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (S-DHD) is a key metabolite of the soy isoflavone daidzein, produced by the intestinal microbiota. Emerging research suggests that S-DHD may possess enhanced biological activity compared to its precursor, including potent antioxidant and estrogen-like effects. However, its therapeutic potential is intrinsically linked to its bioavailability, which is reported to be low. A thorough understanding and standardized assessment of S-DHD's absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its development as a potential therapeutic agent.
This document provides a comprehensive set of protocols for assessing the bioavailability of this compound, encompassing both in vitro and in vivo methodologies. These guidelines are designed to be a valuable resource for researchers in pharmacology, nutraceuticals, and drug development.
Data Presentation
Table 1: In Vitro Permeability of Isoflavones in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Absorption Classification | Reference |
| Mannitol (Low Permeability Control) | < 1.0 | Poor | [1] |
| Propranolol (High Permeability Control) | > 10.0 | High | [2] |
| Daidzein | 1.0 - 10.0 | Moderate | General, based on isoflavone data[1] |
| This compound | Data not available in searched literature | Predicted Moderate to Low | Inferred from structural similarity to daidzein |
Note: The permeability of this compound is predicted based on its structural similarity to daidzein. Experimental determination is recommended.
Table 2: Pharmacokinetic Parameters of Daidzein and its Metabolites in Rats
| Parameter | Daidzein (Suspension) | Daidzein (Solution) | Dihydrodaidzein (from Formononetin) | Reference |
| Dose (mg/kg) | 50 (oral) | 50 (oral) | 20 (oral, formononetin) | [3][4] |
| Cmax (ng/mL) | 127.3 | 601.1 | Not explicitly stated for DHD | [3][4] |
| Tmax (h) | 5.00 | 0.46 | Not explicitly stated for DHD | [3][4] |
| AUC₀-t (ng·h/mL) | Not explicitly stated | Not explicitly stated | Not explicitly stated for DHD | |
| t₁/₂ (h) | Not explicitly stated | Not explicitly stated | Not explicitly stated for DHD | |
| Absolute Bioavailability (%) | 6.1 (free), 12.2 (total) | 12.8 (free), 47.0 (total) | Not applicable | [3] |
Note: Pharmacokinetic data for orally administered this compound is limited. The data for dihydrodaidzein is from a study where it was a metabolite of formononetin. Direct administration studies of S-DHD are necessary for accurate parameter determination.
Experimental Protocols
In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay
This protocol is adapted from established methods for assessing the intestinal permeability of isoflavones.[1][5]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Trypsin-EDTA solution
-
Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Lucifer yellow or another membrane integrity marker
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
Seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - Absorption):
-
Wash the cell monolayers twice with pre-warmed HBSS (37°C).
-
Add HBSS to the basolateral (BL) chamber.
-
Add a solution of this compound in HBSS (e.g., 10 µM) to the AP chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the AP chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/mL).
-
-
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for an oral pharmacokinetic study in rats.
Objective: To determine key pharmacokinetic parameters of this compound following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t₁/₂)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Analytical Method: LC-MS/MS for Quantification of this compound
Objective: To develop a sensitive and specific method for the quantification of this compound in biological matrices (plasma, cell culture media).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A linear gradient from a low to high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-20 µL
Typical MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition of the precursor ion (M-H)⁻ of this compound to a specific product ion. The exact m/z values need to be determined by direct infusion of a standard solution.
-
For Daidzein (as a reference): m/z 253 -> 224, 198[6]
-
-
Internal Standard: A structurally similar compound not present in the samples (e.g., a stable isotope-labeled this compound or another isoflavone).
Sample Preparation (Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 200-300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: this compound's interaction with the estrogen receptor signaling pathway.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
References
- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite daidzein-7-O-glucuronide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of S-Dihydrodaidzein with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies of S-Dihydrodaidzein, a metabolite of the soy isoflavone daidzein, with various protein targets implicated in cancer and other diseases. Due to the limited availability of direct molecular docking data for this compound, this document leverages data from its precursor, daidzein, to identify potential protein targets and provide a robust framework for in silico analysis. The protocols outlined below are based on widely used and validated computational methods.
Introduction to this compound and Molecular Docking
This compound is an active metabolite of daidzein, a prominent isoflavone found in soy products.[1] Like its precursor, this compound is believed to exert biological effects by interacting with various protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex.[1][2] This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanisms of action at a molecular level.
Potential Protein Targets for this compound
Based on studies of its precursor daidzein, several key proteins involved in cancer signaling pathways are potential targets for this compound. The binding affinities of daidzein with these targets provide a strong rationale for investigating this compound against the same proteins.
Table 1: Summary of Molecular Docking Data for Daidzein with Potential Target Proteins
| Target Protein | PDB ID | Function in Disease | Ligand | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Estrogen Receptor α (ERα) | 3ERT | Hormone-dependent cancers | Daidzein | -9.30 | Leu346, Arg394, Ile419, His524 | [1][3] |
| PI3K/Akt1 | 1UNQ | Cell survival, proliferation | Daidzein | -9.1 | - | [4] |
| MAPK1 (ERK2) | 4QTB | Cell proliferation, differentiation | Daidzein | -7.04 | - | [5] |
| Caspase-3 | 3DEI | Apoptosis | Daidzein | -7.60 | - | [6] |
| PPARγ | 2PRG | Metabolism, inflammation | Daidzein | - | - | [7] |
| Src | 2H8H | Cell growth and migration | Daidzein | -9.1 | - | [8] |
| Bcl-2 | 5JSN | Apoptosis regulation | Daidzein | -6.90 | - | [1] |
| Bax | 5W6O | Apoptosis regulation | Daidzein | -5.90 | - | [1] |
Note: The binding affinities and interacting residues listed are for daidzein and serve as a predictive baseline for this compound studies.
Experimental Protocols: Molecular Docking of this compound
This protocol details the steps for performing molecular docking of this compound with a chosen target protein using AutoDock Vina, a widely used open-source docking program.
3.1. Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Includes AutoDock Tools (ADT) for preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
Avogadro: An open-source molecular editor for ligand preparation.[9][10]
-
PyMOL: A molecular visualization system for analyzing docking results.[11][12]
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or ZINC database: For obtaining the 3D structure of the ligand.
3.2. Protocol Workflow
The overall workflow for molecular docking is depicted below.
3.3. Step-by-Step Procedure
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Prepare the Ligand using Avogadro and ADT:
-
Open the ligand file in Avogadro.
-
Add hydrogens.
-
Minimize the energy of the ligand using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[9]
-
Save the optimized ligand structure in PDB format.
-
Open the PDB file in ADT.
-
Detect the torsional root and define the rotatable bonds to allow for ligand flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: In ADT, load the prepared protein (PDBQT file).
-
Set Grid Parameters: Define a grid box that encompasses the active site of the protein. The center and dimensions of the grid box can be determined based on the location of the co-crystallized ligand (if available) or through literature review of the protein's active site residues. The grid box should be large enough to allow for unrestricted movement of the ligand.[13]
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the coordinates and dimensions of the grid box. An example is shown below:
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
This will generate an output file containing the docked poses of the ligand and a log file with the binding affinity scores for each pose.[14]
Step 5: Analysis and Visualization of Results
-
Analyze Docking Scores: The log file will contain a table of the binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger binding affinity.
-
Visualize Interactions: Use PyMOL to visualize the protein-ligand complex.[11]
-
Load the protein PDBQT file and the output ligand PDBQT file into PyMOL.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.
-
Generate high-quality images of the binding pose for publication and further analysis.
-
Signaling Pathway Analysis
This compound, like daidzein, is predicted to modulate key signaling pathways involved in cancer cell proliferation and apoptosis. The PI3K/Akt and MAPK signaling pathways are critical in this context.[4][15]
References
- 1. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Network Pharmacology, Molecular Docking, Molecular Simulation, and In Vitro Validation Revealed the Bioactive Components in Soy-Fermented Food Products and the Underlying Mechanistic Pathways in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 5. Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 11. youtube.com [youtube.com]
- 12. Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium [medium.com]
- 13. static.igem.org [static.igem.org]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of S-Dihydrodaidzein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of S-Dihydrodaidzein (S-DHD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (S-DHD) is the (S)-enantiomer of dihydrodaidzein, a metabolite of the soy isoflavone daidzein.[1] It is a phytoestrogen with potential therapeutic applications. However, S-DHD is practically insoluble in water, which can significantly limit its bioavailability and therapeutic efficacy in aqueous physiological environments.[2] Overcoming this low solubility is a critical step in preclinical and clinical development.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like S-DHD?
A2: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Common methods include the use of co-solvents, cyclodextrins, nanoparticle formulations, pH adjustment, and the formation of solid dispersions.[2][3] The choice of method depends on the specific experimental needs, the desired dosage form, and the physicochemical properties of the compound.
Q3: Are there any known solvents in which this compound is soluble?
A3: Yes, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4] The racemic mixture, Dihydrodaidzein, is reported to be soluble in DMSO, ethanol, and dimethylformamide.[2] However, for biological experiments, it is crucial to minimize the concentration of organic solvents due to potential toxicity. Typically, a stock solution is prepared in an organic solvent and then diluted into the aqueous experimental medium.[2]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the handling and formulation of this compound in aqueous solutions.
Issue 1: this compound precipitates out of my aqueous buffer.
Possible Cause: The concentration of S-DHD exceeds its solubility limit in the aqueous buffer. This is a common issue due to its hydrophobic nature.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the working concentration of S-DHD in your experiment.
-
Use a Co-solvent: Prepare a high-concentration stock solution of S-DHD in a water-miscible organic solvent like DMSO or ethanol and then add it to your aqueous buffer dropwise while vortexing.[2] Be mindful of the final co-solvent concentration, as it can affect cellular viability or protein function. It is recommended to keep the final DMSO concentration below 0.1-0.5% in most cell-based assays.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[5][6][7] Since S-DHD has phenolic hydroxyl groups, its solubility may increase at a higher pH. Carefully evaluate the pH compatibility with your experimental system before adjustment.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80, can help to maintain the solubility of hydrophobic compounds in aqueous media.
Issue 2: I am observing low bioavailability or inconsistent results in my in vivo/in vitro experiments.
Possible Cause: Poor solubility is likely leading to low dissolution rates and consequently, low and variable absorption or cellular uptake.
Troubleshooting Steps:
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[8][9] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9]
-
Nanoparticle Formulation: Reducing the particle size of S-DHD to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and saturation solubility.[10] Techniques like sonoprecipitation or wet milling can be used to prepare nanosuspensions.[11][12]
-
Solid Dispersion: Creating a solid dispersion of S-DHD in a hydrophilic carrier can enhance its dissolution. This involves dissolving both the compound and the carrier in a common solvent and then removing the solvent.
Quantitative Data Summary
The following table summarizes the available solubility data for Dihydrodaidzein (racemic) and this compound. It is important to note that specific quantitative data for S-DHD in various aqueous systems is limited, and the data for the related compound daidzein is often used as a reference.
| Compound | Solvent/System | Temperature (°C) | Solubility |
| Dihydrodaidzein (Racemic) | DMSO | Not Specified | ~30 mg/mL |
| Ethanol | Not Specified | ~0.1 mg/mL | |
| Dimethylformamide | Not Specified | ~10 mg/mL | |
| 1:10 DMSO:PBS (pH 7.2) | Not Specified | ~0.15 mg/mL | |
| This compound | DMSO | Not Specified | 60 mg/mL (234.15 mM) |
| Daidzein (for comparison) | Water | 25 | ~0.31 µg/mL |
| pH 6.8 Buffer | Not Specified | 1.01 ± 0.06 µg/mL | |
| Daidzein-Piperazine Salt in Water | Not Specified | 483.00 ± 18.60 µg/mL (1000-fold increase) | |
| Daidzein-Piperazine Salt in pH 6.8 Buffer | Not Specified | 7.34 ± 0.48 µg/mL (7.27-fold increase) | |
| Daidzein with HP-β-CD (SCF method) | Not Specified | 44.81 mg/mL |
Note: Data for Daidzein is included to provide a comparative context for solubility enhancement strategies that could be applicable to this compound.[2][4][13][14]
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of S-DHD in an organic solvent for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously until the S-DHD is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution into the aqueous buffer by adding it dropwise while vortexing to prevent precipitation.
Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an inclusion complex of S-DHD with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (S-DHD:HP-β-CD) is a common starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved S-DHD.
-
The concentration of the solubilized S-DHD in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.
Visualizations
Experimental Workflow for Solubility Enhancement
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
troubleshooting common issues in s-Dihydrodaidzein quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of S-Dihydrodaidzein.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is particularly favored for its high sensitivity and selectivity, especially in complex biological matrices.[1][2][3][4]
Q2: Why is chiral separation important for this compound analysis?
A2: Dihydrodaidzein exists as two enantiomers, S- and R-Dihydrodaidzein. In biological systems, the conversion of daidzein to S-equol, a metabolite with significant physiological activity, proceeds through the S-enantiomer of Dihydrodaidzein. Therefore, specific quantification of the S-enantiomer is crucial to accurately study the pharmacokinetics and metabolic pathways related to S-equol production.[5] Chiral separation allows for the differentiation and individual quantification of these two enantiomers.[6][7][8][9][10]
Q3: What are the main challenges in quantifying this compound in biological samples?
A3: The main challenges include:
-
Matrix Effects: Components of biological matrices (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[4]
-
Chiral Separation: Achieving baseline separation of S- and R-Dihydrodaidzein can be challenging and requires specialized chiral stationary phases and optimized chromatographic conditions.[5][6][7][8][9][10][11]
-
Stability: this compound may be susceptible to degradation depending on the pH, temperature, and storage conditions of the biological samples.[12][13][14]
-
Low Concentrations: As a metabolite, this compound may be present at low concentrations, requiring highly sensitive analytical methods for detection and quantification.
Troubleshooting Guides
Chromatographic & Mass Spectrometry Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column to protect the analytical column. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. For isoflavones, a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) often improves peak shape.[3] | |
| Sample solvent incompatible with mobile phase. | Dissolve and inject samples in the mobile phase or a weaker solvent.[15] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a binary pump for more precise gradient delivery. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially for gradient methods. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix components. | Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][16][17][18][19][20][21][22][23][24] Dilute the sample to reduce the concentration of interfering matrix components. |
| Suboptimal MS parameters. | Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound and its specific transitions.[2][15][25][26][27] | |
| Analyte degradation. | Investigate sample stability at different stages (collection, storage, processing). Store samples at -80°C for long-term stability.[13][28] | |
| Poor Chiral Resolution | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., cellulose-based, amylose-based) to find the one with the best selectivity for Dihydrodaidzein enantiomers.[6][7][8][9][10] |
| Suboptimal mobile phase for chiral separation. | Optimize the mobile phase composition (e.g., ratio of organic modifier to alcohol) and additives (e.g., acids or bases) as these can significantly impact chiral recognition.[6][8] | |
| Low temperature. | Running the chiral separation at a lower temperature can sometimes improve resolution. |
Sample Preparation Issues
| Problem | Potential Cause | Suggested Solution |
| Low Extraction Recovery | Inefficient extraction method. | Optimize the SPE protocol (sorbent type, wash, and elution solvents) or the LLE protocol (solvent choice, pH). For isoflavones, C18 SPE cartridges are commonly used.[11][16][18] A mixture of n-hexane and diethyl ether has been used for LLE of daidzein.[3] |
| Protein binding of this compound. | Use a protein precipitation step (e.g., with acetonitrile or methanol) prior to extraction.[20][22] | |
| High Matrix Effects | Insufficient removal of interfering compounds. | Employ a more rigorous sample cleanup method. Consider using a combination of LLE and SPE.[24] Use a matrix-matched calibration curve to compensate for consistent matrix effects. |
| Presence of phospholipids. | Use a phospholipid removal plate or cartridge during sample preparation. | |
| Analyte Instability during Preparation | Degradation due to pH or temperature. | Keep samples on ice during processing. Ensure the pH of buffers used is within the stability range of this compound. The stability of similar phenolic compounds can be pH-dependent.[14][29] |
| Enzymatic degradation. | Add enzyme inhibitors to the collection tubes if enzymatic degradation is suspected. Flash-freeze samples immediately after collection. |
Experimental Protocols
General Protocol for this compound Quantification in Human Plasma
-
Sample Collection and Storage: Collect blood in EDTA-containing tubes. Centrifuge to separate plasma. Immediately freeze plasma samples and store them at -80°C until analysis.[28]
-
Sample Preparation (Protein Precipitation & LLE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of a mixture of n-hexane:diethyl ether (1:4, v/v).[3]
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: Chiral stationary phase column (e.g., Lux Cellulose-2 or similar).[9][10]
-
Mobile Phase: Isocratic mixture of an organic solvent (e.g., ethanol or isopropanol) and an aqueous buffer (e.g., ammonium acetate).[2][11]
-
Flow Rate: Optimized for the specific column dimensions (e.g., 0.2-0.5 mL/min).
-
MS Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative or positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For daidzein (a related compound), a transition of m/z 255.0 → 199.2 has been used.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound quantification.
Caption: A typical sample preparation workflow for the analysis of this compound from biological fluids.
Caption: The metabolic pathway of daidzein to S-equol, highlighting the central role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. The pharmacokinetic behavior of the soy isoflavone metabolite S-(−)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asean.org [asean.org]
- 13. fda.gov.ph [fda.gov.ph]
- 14. researchgate.net [researchgate.net]
- 15. Resolving the Composition of Protein Complexes using a MALDI LTQ Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. On-line solid-phase extraction-HPLC-fluorescence detection for simultaneous determination of puerarin and daidzein in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. uab.edu [uab.edu]
- 26. Multiplexed Peptide Analysis using Data Independent Acquisition and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage and Administration of S-Dihydrodaidzein in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing animal studies involving S-Dihydrodaidzein. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dosage, administration, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological significance?
This compound is a key intermediate metabolite in the conversion of the soy isoflavone daidzein to S-equol by gut microbiota.[1][2] S-equol is generally considered more biologically active than its precursor, daidzein, exhibiting higher affinity for estrogen receptors.[1] The conversion of daidzein to S-equol, and therefore the presence of this compound, is dependent on the composition of an individual's gut microbiome.[1]
Q2: What are the main challenges in administering this compound in animal studies?
The primary challenges include its low water solubility, potential instability, and low oral bioavailability.[1][2] These characteristics can make it difficult to prepare suitable formulations for consistent and accurate dosing. Additionally, as a phytoestrogen, its effects can be influenced by the phytoestrogen content of the animal's diet, leading to potential variability in experimental results.
Q3: What are the recommended vehicles for preparing this compound for oral administration?
Due to its poor water solubility, this compound requires a vehicle that can effectively solubilize or suspend the compound for accurate oral gavage. A common approach for poorly soluble compounds is to use a co-solvent system. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline .[3] It is crucial to prepare the solution by sequentially adding and thoroughly mixing each solvent to ensure the compound remains dissolved. For any formulation, it is recommended to sonicate the solution to aid dissolution.[3]
Another common vehicle for isoflavones is a suspension in a solution of carboxymethyl cellulose (CMC) or a starch solution. For instance, daidzein has been administered in a 4.5% starch solution, and S-equol has been given in a vehicle of 2.5% dimethyl sulfoxide (DMSO) and 0.5% carboxymethyl cellulose (CMC).[4][5]
Q4: What is a recommended starting dosage for this compound in rodent studies?
Direct dosage recommendations for this compound are scarce in the literature. Therefore, a rational approach is to extrapolate from studies using its precursor, daidzein, and its metabolite, S-equol. The appropriate dose will ultimately depend on the specific research question and animal model.
It is strongly recommended to conduct a pilot dose-finding study to determine the optimal dosage for your specific experimental model and endpoints.
Data Presentation: Dosage of Related Compounds in Animal Studies
The following tables summarize dosages of daidzein and S-equol used in various rodent studies, which can serve as a reference for designing this compound experiments.
Table 1: Daidzein Dosage in Rodent Studies
| Animal Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Female Rats | 250 mg/kg and 1000 mg/kg feed | Oral (in diet) | N/A (mixed in feed) | No significant reproductive toxicity observed. | [6] |
| Swine | 640 mg/kg feed | Oral (in diet) | N/A (mixed in feed) | Improved antioxidant status in muscle, but pro-oxidant effects in liver and fat. | [7] |
| Obese Rats | 50 mg/kg/day | Oral Gavage | Not specified | Reduced food intake and body weight gain; enhanced hippocampal cell proliferation. | [8] |
| Rats | N/A | Oral Gavage | 4.5% Starch Solution | Pharmacokinetic study of daidzein. | [5] |
| Rats | Not specified | Oral Gavage | Not specified | Acute toxicity study found NOAEL to be above 5000 mg/kg. | [9] |
Table 2: S-Equol Dosage in Rodent Studies
| Animal Model | Dosage | Administration Route | Vehicle | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Ovariectomized Rats | ~10 mg/kg/day and ~19 mg/kg/day | Oral (in sucrose pellet) | Sucrose pellet | No significant effect on learning and memory tasks. |[10] | | C57Bl6J Mice | 10 mg/kg/day | Oral Gavage | 2.5% DMSO / 0.5% CMC | Ameliorated anxiety and depressive-like behaviors but intensified metabolic disorders in mice on a high-fat diet. |[4] | | Sprague Dawley Rats | 250, 500, and 1000 mg/kg/day (90-day study) | Oral Gavage | 1% HPMC | Subchronic toxicity study to assess safety. |[11] | | Cynomolgus Monkeys | 1020 mg/day (human equivalent) | Oral (in diet) | N/A (mixed in diet) | High-dose study on reproductive tissues. |[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a clear and stable solution of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
In a sterile conical tube, add the calculated volume of DMSO (to constitute 10% of the final volume).
-
Add the this compound powder to the DMSO and vortex thoroughly until it is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Add the calculated volume of PEG300 (to constitute 40% of the final volume) to the DMSO-S-Dihydrodaidzein mixture. Vortex until the solution is clear.
-
Add the calculated volume of Tween 80 (to constitute 5% of the final volume) and vortex thoroughly.
-
Finally, add the calculated volume of sterile saline (to constitute 45% of the final volume) to the mixture.
-
Vortex the final solution extensively.
-
Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Visually inspect the solution for any precipitation before each use. If precipitation occurs, warm and sonicate the solution again.
-
Prepare fresh solution daily to ensure stability.
Protocol 2: Oral Gavage Administration in Mice
Objective: To accurately and safely administer the prepared this compound solution to mice.
Materials:
-
Prepared this compound solution
-
Syringe (1 ml)
-
Flexible plastic or ball-tipped stainless steel gavage needle (e.g., 20-22 gauge for adult mice)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the solution to administer.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held firmly but without restricting breathing.
-
Position the mouse in a vertical orientation to straighten the esophagus.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle. There should be no resistance. If resistance is met, do not force the needle. Withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the solution.
-
After administration, gently withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for a few minutes.[13][14][15][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Incorrect solvent ratio- Low temperature- Compound instability | - Ensure the correct order of solvent addition and thorough mixing at each step.- Gently warm the solution in a 37°C water bath and sonicate.- Prepare fresh solution daily. |
| Difficulty in administering the full dose via oral gavage | - Animal struggling- Incorrect gavage technique | - Ensure proper and firm restraint of the animal.- Use the correct size and type of gavage needle.- Ensure the needle is correctly placed in the esophagus before dispensing the liquid. |
| High variability in experimental results | - Inconsistent dosing- Phytoestrogen content in the animal diet- Inter-animal differences in metabolism | - Ensure accurate preparation and administration of the dosing solution.- Use a certified phytoestrogen-free diet for all experimental and control animals.- Increase the number of animals per group to account for biological variability. |
| Adverse animal reactions (e.g., coughing, aspiration) | - Incorrect placement of the gavage needle into the trachea | - Immediately stop the procedure if the animal shows any signs of distress.- Ensure proper training in oral gavage techniques.- If aspiration is suspected, monitor the animal closely and consult with veterinary staff. |
| Compound instability in solution | - pH of the solution- Exposure to light or high temperatures | - Isoflavones can be unstable in alkaline solutions. Ensure the pH of your final formulation is not alkaline.- Store the stock powder and prepared solutions protected from light and at the recommended temperature (e.g., -20°C for stock solutions). |
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. bcerp.org [bcerp.org]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrodaidzein | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Opposing Effects of S-equol Supplementation on Metabolic and Behavioral Parameters in Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Daidzein: bioavailability, potential for reproductive toxicity, and breast cancer chemoprevention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary supplementation with a high dose of daidzein enhances the antioxidant capacity in swine muscle but experts pro-oxidant function in liver and fat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Administration of the Isoflavone Daidzein Enhances Cell Proliferation and Reduces High Fat Diet-Induced Apoptosis and Gliosis in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of dietary treatment with S-equol on learning and memory processes in middle-aged ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety assessment of (S)-Equol: Subchronic toxicity study in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 14. instechlabs.com [instechlabs.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Enhancing the Oral Bioavailability of S-Dihydrodaidzein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during experiments aimed at enhancing the oral bioavailability of S-Dihydrodaidzein.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: this compound, a metabolite of daidzein, generally suffers from low water solubility and poor membrane permeability, which are common challenges for many flavonoid compounds.[1][2] These factors limit its dissolution in the gastrointestinal fluids and its ability to be absorbed across the intestinal epithelium, leading to low oral bioavailability.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The main strategies focus on improving its solubility and/or permeability. These include:
-
Nanoparticle-based delivery systems: Such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, which increase the surface area for dissolution and can enhance uptake.[3]
-
Lipid-based formulations: Including nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS), which can maintain the drug in a solubilized state in the gut.[4]
-
Co-crystallization: Forming co-crystals with highly soluble compounds to improve dissolution.
-
Complexation: Using molecules like cyclodextrins to encapsulate the drug and enhance its solubility.[4]
Q3: Can I apply formulation strategies developed for Daidzein directly to this compound?
A3: Yes, it is highly probable. Due to the structural similarity between daidzein and its metabolite, this compound, formulation strategies proven effective for enhancing daidzein's bioavailability are likely to be applicable. However, it is always recommended to optimize the formulation specifically for this compound.
Q4: What is the role of gut microbiota in the bioavailability of this compound?
A4: The gut microbiota is crucial in the metabolism of daidzein to this compound and subsequently to S-equol.[5][6][7] The composition and activity of an individual's gut microbiota can, therefore, significantly influence the amount of this compound produced from dietary daidzein. Direct administration of this compound bypasses this initial conversion step.
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Particle Aggregation | - Insufficient stabilizer concentration.- Inappropriate pH or high ionic strength of the dispersion medium.[8]- Excessive mechanical stress (e.g., vigorous vortexing).[8] | - Optimize the concentration of the stabilizer (e.g., surfactant, polymer).- Adjust the pH to be away from the isoelectric point of the nanoparticles and use a low ionic strength buffer.[8]- Use gentle mixing methods like inversion or a bath sonicator at controlled power.[8]- For cell culture experiments, test nanoparticle stability in the specific medium first.[9] |
| Low Encapsulation Efficiency | - Poor solubility of this compound in the lipid/polymer matrix.- Drug leakage during the formulation process.- Inappropriate lipid-to-drug ratio.[10] | - Screen for lipids or polymers in which this compound has higher solubility.- Optimize process parameters such as homogenization speed and time to minimize drug expulsion.- Perform a loading efficiency curve by varying the lipid/polymer concentration to find the saturation point.[10]- For liposomes, consider the polarity of the drug; lipophilic drugs are better encapsulated by co-dissolving with lipids, while hydrophilic ones are added during hydration.[11] |
| Broad Particle Size Distribution (High Polydispersity Index - PDI) | - Inefficient homogenization or sonication.- Ostwald ripening (growth of larger particles at the expense of smaller ones). | - Increase homogenization pressure/time or sonication energy.- Optimize the stabilizer concentration to effectively cover the nanoparticle surface.- Store the nanoparticle dispersion at a stable temperature to minimize particle growth. |
Caco-2 Permeability Assay Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Transepithelial Electrical Resistance (TEER) Values | - Incomplete monolayer formation.- Cell damage due to cytotoxicity of the test compound or formulation.- Bacterial or mycoplasma contamination. | - Ensure cells are seeded at the correct density and cultured for a sufficient time (typically 21 days) to allow for differentiation and tight junction formation.- Perform a cytotoxicity assay of your this compound formulation on Caco-2 cells beforehand.- Regularly test cell cultures for contamination. |
| High Variability in Permeability (Papp) Values | - Inconsistent monolayer integrity across different wells.- Inaccurate quantification of the transported compound. | - Use only monolayers with consistent TEER values for the experiment.- Ensure the analytical method (e.g., HPLC, LC-MS/MS) is validated for accuracy and precision in the relevant buffer matrix.- Check for compound adsorption to the plate material.[12] |
| Low Compound Recovery | - Nonspecific binding of the compound to plasticware (e.g., plates, pipette tips).[12]- Compound degradation in the assay buffer. | - Use low-binding plates and pipette tips.- Pre-treat collection plates with an organic solvent to reduce binding.[12]- Assess the stability of this compound in the assay buffer at 37°C over the experiment's duration. |
| Efflux Ratio Greater Than 2, Suggesting Active Efflux | - this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) expressed on Caco-2 cells.[13] | - Confirm active efflux by conducting the permeability assay in the presence of specific inhibitors for P-gp (e.g., Verapamil) or BCRP (e.g., Fumitremorgin C). A significant decrease in the efflux ratio in the presence of an inhibitor confirms that the compound is a substrate.[13] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Daidzein Nanoformulations in Rats
Data presented below is for daidzein, the precursor of this compound, and serves as a reference for the potential improvements achievable with nanoformulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Coarse Daidzein Suspension | 185.3 ± 45.7 | 4.0 ± 1.5 | 1345.6 ± 345.8 | 100 | [14] |
| Daidzein Nanosuspension (NS) | 489.6 ± 112.3 | 2.5 ± 1.0 | 3573.4 ± 890.1 | 265.6 | [14] |
| Daidzein Nanoemulsion (NE) | 456.9 ± 98.2 | 2.0 ± 0.8 | 3529.7 ± 789.5 | 262.3 | [14] |
| Daidzein-loaded PLGA Nanoparticles | - | - | - | 2.64-fold increase vs solution | [15] |
Table 2: Influence of Formulation Parameters on Daidzein Nanoparticle Characteristics
| Formulation Type | Key Parameters Varied | Effect on Particle Size | Effect on Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Lipid:Surfactant Ratio | Increasing surfactant concentration generally decreases particle size. | Optimal ratio exists; excess surfactant can decrease efficiency. | [16] |
| Homogenization Pressure/Time | Higher pressure/longer time leads to smaller particles. | Can influence drug loading and stability. | [16] | |
| Polymeric Nanoparticles (PLGA) | Polymer Composition (PLA:PGA ratio) | Can affect particle size and degradation rate. | Did not significantly affect EE in one study. | [17] |
| Addition of Gelucire® 44/14 | - | Increased EE from ~45% to ~85%. | [17] | |
| Nanosuspensions | Stabilizer Type (e.g., Pluronic F127, PVP K30, SDS) | Stabilizer choice influences final particle size. | Different stabilizers can result in varying drug content (e.g., 93.7% vs 89.8%). |
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for daidzein and other poorly soluble flavonoids.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Distilled water
Method (High-Pressure Homogenization):
-
Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
Caco-2 Cell Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffer
-
Lucifer yellow (for monolayer integrity testing)
-
This compound formulation and control solution
-
Analytical equipment (e.g., LC-MS/MS)
Method:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability test to confirm low paracellular flux.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Transport Experiment (Basolateral to Apical - B to A) (for efflux assessment): a. Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the insert.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion and intestinal absorption pathway of isoflavones.
Caption: Experimental workflow for Solid Lipid Nanoparticle (SLN) preparation.
Caption: Logical workflow for a Caco-2 cell permeability and efflux assay.
References
- 1. Intestinal drug transporters: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of intestinal transporters in human ileal spheroid-derived differentiated cells for the prediction of intestinal drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal drug transporters in pathological states: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of transport of genistein, daidzein and their inclusion complexes prepared with different cyclodextrins on Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Isoflavones from tofu are absorbed and metabolized in the isolated rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - TPGS Emulsified Zein Nanoparticles Enhanced Oral Bioavailability of Daidzin: In Vitro Characteristics and In Vivo Performance - figshare - Figshare [figshare.com]
- 11. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ephels.net [ephels.net]
- 13. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Support Center: Chemical Synthesis of (S)-Dihydrodaidzein
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of (S)-Dihydrodaidzein. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of (S)-Dihydrodaidzein, presented in a question-and-answer format.
Question 1: Why is the yield of my dihydrodaidzein synthesis consistently low?
Answer:
Low yields in the synthesis of dihydrodaidzein, typically achieved through the reduction of daidzein, can stem from several factors. Common causes include incomplete reaction, side product formation, and degradation of the starting material or product.
Troubleshooting Steps:
-
Reaction Conditions:
-
Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active. Deactivated catalysts will result in incomplete conversion.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure the hydrogen pressure is optimal and maintained throughout the reaction. Inadequate pressure can lead to slow or incomplete reduction.
-
Solvent Purity: Use high-purity, degassed solvents to prevent catalyst poisoning and unwanted side reactions.
-
-
Side Reactions:
-
Over-reduction of the carbonyl group can occur, leading to the formation of the corresponding alcohol. Modifying the reaction time and temperature can help minimize this.
-
The formation of phloretic acid has been noted as a potential metabolic C loss pathway in biosynthetic routes, and analogous side reactions can occur in chemical synthesis under certain conditions.[1]
-
-
Starting Material Integrity:
-
Confirm the purity of the starting daidzein. Impurities can interfere with the reaction.
-
A general workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low yield in dihydrodaidzein synthesis.
Question 2: How can I improve the enantioselectivity of my (S)-Dihydrodaidzein synthesis?
Answer:
Achieving high enantioselectivity for the (S)-enantiomer is a primary challenge. This is typically addressed through asymmetric synthesis, often involving chiral catalysts. Poor enantioselectivity (low enantiomeric excess, ee) is a common issue.
Troubleshooting Steps:
-
Catalyst Selection: The choice of chiral catalyst and ligand is critical. For asymmetric transfer hydrogenation, catalysts such as Ruthenium-based complexes with chiral diamine ligands are often employed. If enantiomeric excess is low, screen different chiral ligands.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the energy available for the formation of the undesired enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Experiment with a range of solvents to find the optimal one for your catalytic system.
-
Base and Additives: In some catalytic systems, the choice and amount of base can significantly impact enantioselectivity.[2] For instance, in phase transfer catalysis for related isoflavanones, using cesium hydroxide (CsOH·H₂O) was found to be effective.[2]
Comparison of Catalytic Systems for Asymmetric Synthesis of Isoflavanones:
| Catalyst System | Electrophile/Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Cinchonidine-derived PTC | Isoflavanone | up to 76% | Good | --INVALID-LINK--[2] |
| Ruthenium-catalyzed ATH | Racemic Isoflavanones | >99% | High | --INVALID-LINK--[3] |
| Bisguanidinium/Silane | Isoflavanone derivatives | Good to Excellent | Good | --INVALID-LINK--[4] |
Question 3: I am having difficulty purifying my synthesized dihydrodaidzein. What methods are recommended?
Answer:
Purification can be challenging due to the presence of unreacted starting material, the other enantiomer (in racemic synthesis), and structurally similar side products.
Troubleshooting Steps:
-
Flash Chromatography: Silica gel flash chromatography is a standard method for initial purification. A gradient elution system, for example, with ethyl acetate and hexane, can be effective.
-
Preparative HPLC: For high purity requirements and for separating enantiomers, High-Performance Liquid Chromatography (HPLC) is often necessary.
-
Normal-Phase HPLC: Can be used to separate the product from non-polar impurities.
-
Chiral HPLC: Essential for separating the (S) and (R) enantiomers. A chiral stationary phase is required. The choice of the chiral column and mobile phase is critical and may require screening.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective method for purification, provided a suitable solvent system is identified.
Caption: General purification workflow for (S)-Dihydrodaidzein.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the chemical synthesis of (S)-Dihydrodaidzein?
A1: The most common starting material is daidzein, which is a naturally occurring isoflavone found in soybeans and other legumes. (S)-Dihydrodaidzein is synthesized via the stereoselective reduction of the double bond in the C-ring of daidzein.
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and handling flammable solvents and pressurized hydrogen gas with care. The specific hazards will depend on the reagents and catalysts used in your chosen synthetic route.
Q3: What analytical techniques are essential for characterizing the final product?
A3: To confirm the identity and purity of (S)-Dihydrodaidzein, the following techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee).
-
Melting Point: To compare with literature values.
Q4: Can (S)-Dihydrodaidzein be synthesized without using heavy metal catalysts?
A4: While many efficient methods rely on metal catalysts (e.g., Ru, Rh, Pd), there is ongoing research into organocatalytic methods for asymmetric reductions. These methods avoid the use of heavy metals, which can be advantageous in terms of cost, toxicity, and ease of removal from the final product.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Daidzein
Disclaimer: This is a generalized protocol and may require optimization for specific substrates and catalyst systems.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand and the metal precursor (e.g., a ruthenium complex) are dissolved in an appropriate anhydrous solvent. The mixture is stirred at room temperature for the time required to form the active catalyst.
-
Reaction Setup: In a separate flask, daidzein is dissolved in the reaction solvent. The pre-formed catalyst solution is then transferred to this flask via cannula.
-
Hydrogen Source: A hydrogen donor, such as formic acid/triethylamine azeotrope or isopropanol, is added to the reaction mixture.
-
Reaction: The reaction is stirred at the desired temperature (e.g., from -20 °C to room temperature) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then extracted with an organic solvent and washed with brine.
-
Purification: The crude product is purified by flash chromatography on silica gel, followed by chiral HPLC if enantiomeric separation is required.
Signaling Pathway Context
While this document focuses on chemical synthesis, it is important to note the biological relevance of (S)-Dihydrodaidzein. It is a metabolite of daidzein and a precursor to S-equol, which has been shown to interact with estrogen receptors. The synthesis of such molecules is often driven by their potential to modulate biological pathways.
Caption: Simplified metabolic pathway of daidzein to (S)-equol and its biological target.
References
Technical Support Center: Method Development for Separating S-Dihydrodaidzein Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing methods for the chiral separation of S-Dihydrodaidzein enantiomers. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation process.
Troubleshooting Guides
This section addresses specific issues that may arise during the enantioseparation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for dihydrodaidzein enantiomers. | Screen a variety of polysaccharide-based CSPs, such as those derived from amylose and cellulose, as they have shown broad applicability for flavonoid separations.[1][2][3][4] Consider both coated and immobilized polysaccharide columns. |
| Suboptimal Mobile Phase Composition: The mobile phase polarity and composition are critical for achieving chiral recognition. | For normal-phase mode, optimize the ratio of the alkane (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol).[2][5] For reversed-phase mode, adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol).[6] In polar organic mode, a mixture of alcohols like methanol/isopropanol can be effective.[2] | |
| Incorrect Additive or Additive Concentration: The presence and concentration of acidic or basic additives can significantly impact selectivity. | For acidic compounds like dihydrodaidzein, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution.[7] | |
| Peak Tailing | Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to asymmetric peaks. | The use of mobile phase additives can help to minimize secondary interactions. For acidic analytes, an acidic additive is often beneficial.[8] Ensure the sample is fully dissolved in the mobile phase. |
| Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. | Flush the column with a strong solvent. For immobilized polysaccharide columns, a regeneration procedure using solvents like DMF may restore performance.[9][10] | |
| Peak Splitting or Doubling | Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in split peaks. | This often indicates column deterioration. Reversing the column for a short period might temporarily resolve the issue, but column replacement is usually necessary.[11][12] |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[12] | |
| Co-elution with an Impurity: A closely eluting impurity can appear as a shoulder or a split peak. | Adjust the mobile phase composition or temperature to improve the resolution between the analyte and the impurity. | |
| Loss of Selectivity Over Time | Column "Memory Effect": Residual additives from previous analyses can alter the surface chemistry of the CSP. | For immobilized columns, flushing with a solvent like DMF can help remove adsorbed additives. It is recommended to dedicate columns to specific methods or mobile phase types.[10][13] |
| Changes in Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability in retention and selectivity. | Ensure accurate and consistent preparation of the mobile phase, including the concentration of additives. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is most suitable for separating this compound enantiomers?
A1: Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose carbamate derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are highly recommended for the chiral separation of flavonoids, including isoflavones like dihydrodaidzein.[1][2][5] Screening a selection of these columns is the most effective approach to find the optimal stationary phase.
Q2: What are the recommended starting conditions for method development?
A2: For a polysaccharide-based CSP, a good starting point in normal-phase mode is a mobile phase of hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA). In reversed-phase mode, you can start with a mobile phase of acetonitrile/water with an ammonium bicarbonate or acetate buffer.[6] The flow rate and temperature can be initially set to standard conditions (e.g., 1.0 mL/min and 25 °C) and then optimized.
Q3: How can I improve the resolution between the S- and R-dihydrodaidzein peaks?
A3: To improve resolution, you can try the following:
-
Optimize the mobile phase: Systematically vary the ratio of the organic modifier in the mobile phase.
-
Change the organic modifier: Switching from isopropanol to ethanol, for example, can alter selectivity.
-
Adjust the additive concentration: Fine-tune the concentration of the acidic additive.
-
Lower the temperature: Chiral separations are often improved at lower temperatures.
-
Reduce the flow rate: This can increase the efficiency of the separation.[14]
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline in chiral SFC can be caused by improper flushing of the column if it was previously used in HPLC with hexane. Ensure the column is thoroughly flushed with isopropanol before switching to SFC.[15] In HPLC, a noisy baseline can result from a variety of factors including detector issues, impure solvents, or air bubbles in the system.
Q5: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of this compound?
A5: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less toxic solvents.[16][17] Polysaccharide-based CSPs are also highly effective in SFC. A typical mobile phase would consist of supercritical CO2 with an alcohol modifier like methanol or ethanol.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the chiral separation of dihydrodaidzein enantiomers using a polysaccharide-based CSP. Optimization will be required for specific applications.
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose-based CSP)
-
Dimensions: 4.6 x 250 mm, 5 µm particle size
-
-
Mobile Phase:
-
Normal Phase: Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). Start with a ratio of 90:10 (Hexane:IPA) and adjust the IPA concentration to optimize resolution.
-
Reversed Phase: Acetonitrile/Water with 10 mM Ammonium Bicarbonate. Start with a gradient or isocratic elution depending on the complexity of the sample matrix.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C (can be optimized between 10-40 °C)
-
Detection: UV at 280 nm
-
Injection Volume: 5 - 20 µL
-
Sample Preparation: Dissolve the dihydrodaidzein standard or sample extract in the mobile phase or a compatible solvent.
Supercritical Fluid Chromatography (SFC) Method
SFC can offer faster and more efficient separations.
-
Column: Chiralpak® IA, IB, or IC (immobilized polysaccharide-based CSPs are recommended for their solvent compatibility)
-
Dimensions: 4.6 x 150 mm, 5 µm particle size
-
-
Mobile Phase: Supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol, or isopropanol). A common starting point is an isocratic elution with 20% methanol.[18]
-
Additive: 0.1% Trifluoroacetic Acid (TFA) or another suitable acidic modifier in the alcohol co-solvent.
-
Flow Rate: 2 - 4 mL/min
-
Back Pressure: 150 bar
-
Temperature: 35 - 40 °C
-
Detection: UV at 280 nm
-
Injection Volume: 1 - 5 µL
Metabolic Pathway of Daidzein to (S)-Equol
The separation of this compound is often relevant in the context of studying the metabolism of the soy isoflavone daidzein to the more bioactive compound (S)-equol. This compound is a key intermediate in this pathway, which is carried out by gut microflora.[19][20][21]
This pathway highlights the importance of stereospecific enzymes.[19][20] Daidzein is first reduced to (R)-dihydrodaidzein, which is then converted to a racemic mixture of (R)- and (S)-dihydrodaidzein by a racemase.[9] Subsequently, only the (S)-enantiomer is further metabolized to (S)-equol.[9][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of novel amylose and cellulose-based chiral stationary phases for the stereoisomer separation of flavanones by means of nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis [pubmed.ncbi.nlm.nih.gov]
- 18. fagg-afmps.be [fagg-afmps.be]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
strategies to increase the yield of microbial production of s-Dihydrodaidzein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial production of S-dihydrodaidzein (S-DHD).
Troubleshooting Guides
This section addresses common issues encountered during the microbial production of S-DHD, offering potential causes and actionable solutions.
Issue 1: Low or No Production of this compound
| Potential Cause | Troubleshooting Step |
| Sub-optimal Fermentation Conditions | Verify and optimize key parameters such as temperature, pH, aeration, and agitation speed. Different microorganisms have unique optimal conditions.[1][2][3] |
| Incorrect Inoculum Size or Growth Phase | Optimize the inoculum density. Inoculating with cells in the exponential growth phase can improve production.[4] For instance, an OD600 between 0.3 and 0.4 was found to be optimal for Clostridium-like bacterium MRG-1.[4] |
| Enzyme Activity Issues | Confirm the expression and activity of daidzein reductase (DZNR), the key enzyme converting daidzein to dihydrodaidzein.[5][6] Consider potential inhibition by substrates or products. |
| Toxicity of Precursor/Product | High concentrations of the precursor, daidzein, can inhibit the reaction.[7] Test a range of substrate concentrations to identify the optimal level. |
| Plasmid Instability (for recombinant strains) | Ensure consistent antibiotic pressure is maintained in the culture medium to retain the expression plasmid. |
| Incorrect Cofactor Availability | The conversion of daidzein to S-DHD is an NADPH-dependent reduction.[8] Ensure the host strain has sufficient intracellular NADPH. Strategies to enhance NADPH availability may be necessary. |
Issue 2: Formation of Incorrect Stereoisomer (R-DHD instead of S-DHD)
| Potential Cause | Troubleshooting Step |
| Absence or Low Activity of Dihydrodaidzein Racemase (DDRC) | The initial reduction of daidzein often produces (R)-dihydrodaidzein. The enzyme dihydrodaidzein racemase (DDRC) is essential for converting R-DHD to S-DHD.[9][10][11] Ensure your microbial system expresses an active DDRC. |
| Sub-optimal Conditions for Racemase Activity | Verify that the fermentation pH and temperature are suitable for the activity of the expressed DDRC. |
Issue 3: Poor Solubility and Bioavailability of Daidzein Precursor
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility of Daidzein | Daidzein has poor water solubility, which can limit its availability to the microbial cells.[12][13] |
| Consider using techniques like cocrystallization of daidzein with GRAS (Generally Recognized As Safe) coformers to improve solubility.[13] | |
| Start with daidzin (a glycosylated form of daidzein) if the host microorganism possesses β-glucosidase activity to convert it to daidzein in situ.[14][15] |
Issue 4: Low Yields in Recombinant E. coli Systems
| Potential Cause | Troubleshooting Step |
| Inclusion Body Formation | Overexpression of heterologous proteins in E. coli can lead to insoluble aggregates (inclusion bodies). |
| Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein synthesis and promote proper folding.[16] | |
| Codon Usage Bias | The codon usage of the genes from the original organism may not be optimal for E. coli. |
| Synthesize genes with codons optimized for E. coli expression to improve translation efficiency.[16] | |
| Oxygen Sensitivity of Enzymes | Some enzymes involved in the pathway may be sensitive to oxygen.[7] |
| While recombinant E. coli can be grown aerobically, the whole-cell bioconversion step might require microaerobic or anaerobic conditions to protect enzyme activity.[7][17] Compare yields under different aeration conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes required for the microbial production of this compound from daidzein?
A1: The primary pathway involves two key enzymes:
-
Daidzein Reductase (DZNR): This enzyme catalyzes the reduction of daidzein to dihydrodaidzein. The initial product is often the (R)-enantiomer.[5][6]
-
Dihydrodaidzein Racemase (DDRC): This enzyme is crucial for converting (R)-dihydrodaidzein into a racemic mixture, which then allows for the specific production of the (S)-enantiomer by subsequent enzymes if the goal is (S)-equol, or enriches the S-DHD pool.[9][10][11]
Q2: Which microorganisms can be used to produce this compound?
A2: A variety of microorganisms can be used, including:
-
Natural Producers: Certain gut bacteria like Clostridium sp., Slackia isoflavoniconvertens, and Lactococcus sp. are known to metabolize daidzein to dihydrodaidzein.[5][9][18]
-
Engineered Microbes: Escherichia coli is a common host for heterologous expression of the S-DHD biosynthesis pathway due to its fast growth and well-established genetic tools.[7][17] Lactic acid bacteria (LAB) are also being engineered as GRAS hosts for production.[10][11]
Q3: How can I optimize fermentation media to increase S-DHD yield?
A3: Media optimization is critical. Key factors to consider are:
-
Carbon Source: Slowly metabolized sugars may enhance secondary metabolite production.[19] Sucrose has been shown to be effective in some fermentations.[15]
-
Nitrogen Source: The type and concentration of the nitrogen source can significantly impact yield. Peptone and yeast extract are commonly used.
-
Precursor Supply: Instead of pure daidzein, using a soybean hypocotyl extract or other soy-based materials can serve as a cost-effective source of daidzin and daidzein.[4]
-
Additives: The addition of reducing agents like ascorbic acid has been shown to increase the bioconversion rate of daidzein.[20]
Q4: What is metabolic engineering and how can it be applied to improve S-DHD production?
A4: Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance.[21] For S-DHD, key strategies include:
-
Overexpression of Pathway Genes: Increasing the expression levels of the dznr and ddrc genes to enhance the conversion of daidzein.[22]
-
Pathway Balancing: Ensuring that the activities of DZNR and DDRC are well-balanced to prevent the accumulation of intermediates.
-
Improving Cofactor Availability: Engineering the host's central metabolism to increase the intracellular pool of NADPH, which is required by the reductases.[8]
-
Site-Directed Mutagenesis: Modifying enzymes to improve their activity or specificity. For example, a P212A mutation in dihydrodaidzein reductase (DHDR) was shown to enhance the production of (S)-equol, a downstream product of S-DHD.[17][23]
Quantitative Data Summary
Table 1: Optimized Fermentation Parameters for Isoflavone Bioconversion
| Microorganism | Parameter | Optimal Value | Product Yield/Conversion | Reference |
| Lactobacillus plantarum PL70a | Sucrose | 1.3% | Increased aglycone content | [15] |
| Lactobacillus plantarum PL70a | Inoculation Amount | 17% | Increased aglycone content | [15] |
| Lactobacillus plantarum PL70a | Fermentation Time | 3 days | Increased aglycone content | [15] |
| Mixed Lactic Acid Bacteria | Temperature | 41.2 °C | 0.399 mg GAE/mL TPC | [24] |
| Mixed Lactic Acid Bacteria | Fermentation Time | 24 h | 0.399 mg GAE/mL TPC | [24] |
| Mixed Lactic Acid Bacteria | Initial LAB Density | 8.5 x 10⁶ CFU/mL | 0.399 mg GAE/mL TPC | [24] |
| Clostridium-like bacterium MRG-1 | Inoculum OD₆₀₀ | 0.3 - 0.4 | 1.2 g/L DHD | [4] |
| Clostridium-like bacterium MRG-1 | Fermentation Time | 48 h | 1.2 g/L DHD | [4] |
Table 2: Yields from Recombinant E. coli Strains
| Recombinant Strain | Substrate | Yield | Conditions | Reference |
| E. coli BL21(DE3) expressing S. isoflavoniconvertens enzymes | 200 µM Daidzein | 95% conversion to (S)-equol | Aerobic | [7][17] |
| E. coli BL21(DE3) expressing S. isoflavoniconvertens enzymes | 1 mM Daidzein | 85% conversion to (S)-equol | Aerobic | [7][17] |
| E. coli Nissle 1917 (EcN-eq) | 100 mg/L Soy Isoflavone | 96.4% conversion to (S)-equol | Bioconversion | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of Daidzein to Dihydrodaidzein using Recombinant E. coli
-
Strain Cultivation: Inoculate a single colony of the recombinant E. coli strain (harboring plasmids for DZNR and DDRC expression) into LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of fresh medium and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (final concentration 0.1-1 mM). Reduce the temperature to 18-25°C and incubate for an additional 4-16 hours.[16]
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.0). Resuspend the cells in the reaction buffer to a desired cell density.
-
Biotransformation Reaction: Add daidzein (dissolved in a solvent like DMSO) to the cell suspension. The final concentration of daidzein should be optimized (e.g., start with 100-200 µM).[7] If required, add a cofactor source like glucose to regenerate NADPH.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.[6] To minimize oxygen-related enzyme inactivation, the reaction can be performed under microaerobic conditions (e.g., in a sealed vial with limited headspace).[7]
-
Sampling and Analysis: Withdraw samples at different time points. Extract the isoflavones with an organic solvent (e.g., ethyl acetate). Analyze the concentrations of daidzein and dihydrodaidzein using High-Performance Liquid Chromatography (HPLC).[4]
Visualizations
Caption: Biosynthetic pathway from daidzein to this compound.
Caption: A logical workflow for troubleshooting low S-DHD yield.
References
- 1. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 7. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydrodaidzein-producing Clostridium-like intestinal bacterium, strain TM-40, affects in vitro metabolism of daidzein by fecal microbiota of human male equol producer and non-producers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. editverse.com [editverse.com]
- 20. Production of dihydrodaidzein and dihydrogenistein by a novel oxygen-tolerant bovine rumen bacterium in the presence of atmospheric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Effects of S-Dihydrodaidzein and Daidzein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of S-dihydrodaidzein and its precursor, daidzein. We delve into their estrogenic, anti-inflammatory, and antioxidant effects, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate further research and validation.
Introduction
Daidzein, a well-known isoflavone found predominantly in soy and other legumes, has garnered significant attention for its potential health benefits, attributed to its estrogen-like, antioxidant, and anti-inflammatory properties.[1] Upon ingestion, daidzein is metabolized by gut microbiota into several compounds, including this compound.[2] Emerging research suggests that this compound may exhibit distinct and potentially more potent biological activities compared to its parent compound, making it a person of interest for therapeutic applications. This guide aims to provide a comprehensive comparison of the biological effects of these two compounds.
Estrogenic Activity: A Tale of Two Affinities
Both daidzein and this compound are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERs), ERα and ERβ.[1] However, their binding affinities and subsequent downstream effects show notable differences.
Daidzein exhibits a preferential binding affinity for ERβ over ERα.[3] This selective estrogen receptor modulator (SERM) activity is tissue-dependent, meaning it can act as an estrogen agonist or antagonist depending on the target tissue and the local estrogen environment.[4]
While direct comparative binding affinity data for this compound is limited, its classification as a potential ERβ ligand with anti-adipogenic activity suggests a significant interaction with this receptor subtype.[5] Dihydrodaidzein, the racemic mixture, is known to be an active estrogenic metabolite of daidzein.[4]
Table 1: Comparison of Estrogenic Activity
| Parameter | This compound | Daidzein | Reference |
| Estrogen Receptor Binding | Potential ERβ Ligand | Preferential binding to ERβ over ERα | [3][5] |
Anti-Adipogenic Effects: A Point of Divergence
A key area where this compound shows distinct activity is in the regulation of adipogenesis, the formation of fat cells.
A recent study demonstrated that this compound inhibits adipocyte differentiation.[5] Treatment of pre-adipocyte cells with 10 μM of this compound for 72 hours resulted in a significant reduction in intracellular lipid accumulation (40% at day 7).[5] This was accompanied by a marked decrease in the mRNA expression of key adipogenic markers, peroxisome proliferator-activated receptor-gamma (PPARγ) by 50% and CCAAT/enhancer-binding protein alpha (C/EBPα) by 82%.[5]
In contrast, the role of daidzein in adipogenesis is more complex and appears to be context-dependent. Some studies suggest that daidzein can inhibit adipogenesis, particularly at higher concentrations, through mechanisms involving the stimulation of lipolysis.[6][7] Other research indicates that daidzein may enhance adipocyte differentiation and PPARγ transcriptional activity.[8] This discrepancy may be due to differences in experimental models and conditions.
Table 2: Comparison of Anti-Adipogenic Effects
| Parameter | This compound (10 μM) | Daidzein | Reference |
| Inhibition of Adipocyte Differentiation | Yes | Dose-dependent and context-dependent | [5][6][7] |
| Reduction in Lipid Accumulation | 40% reduction | Variable | [5] |
| PPARγ mRNA Expression | ↓ 50% | Can be increased or decreased | [5][7] |
| C/EBPα mRNA Expression | ↓ 82% | Not consistently reported | [5] |
Signaling Pathway for Daidzein's Anti-Adipogenic and Anti-Inflammatory Effects
Caption: Daidzein exhibits anti-adipogenic and anti-inflammatory effects through multiple signaling pathways.
Anti-Inflammatory and Antioxidant Properties
Daidzein is recognized for its anti-inflammatory and antioxidant activities. It can inhibit the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.[9][10] Its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing cellular damage.[11]
Table 3: Comparison of Anti-inflammatory and Antioxidant Activities
| Parameter | This compound | Daidzein | Reference |
| Anti-inflammatory Activity | Data not available | Inhibits pro-inflammatory cytokines | [9][10] |
| Antioxidant Activity (NO Scavenging IC50) | Data not available | 35.68 µg/mL | [12] |
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound and daidzein in vitro.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-17β-estradiol
-
Test compounds (this compound, daidzein)
-
Assay buffer
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
Incubate a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the test compound (this compound or daidzein) and the uterine cytosol.
-
After incubation, separate the receptor-bound from the free radioligand.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This protocol assesses the anti-inflammatory effects of the test compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, daidzein)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in a culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or daidzein for a specified time.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
Antioxidant Capacity Assays (DPPH and ORAC)
These assays evaluate the free radical scavenging activity of the test compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
DPPH solution in methanol
-
Test compounds (this compound, daidzein)
-
Methanol
-
Spectrophotometer
Procedure:
-
Mix various concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
The decrease in absorbance indicates the radical scavenging activity. Calculate the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals.
Materials:
-
Fluorescein (fluorescent probe)
-
AAPH (a peroxyl radical generator)
-
Trolox (a water-soluble vitamin E analog, as a standard)
-
Test compounds (this compound, daidzein)
-
Phosphate buffer
-
Fluorescence microplate reader
Procedure:
-
In a microplate, mix the test compound with fluorescein.
-
Initiate the reaction by adding AAPH.
-
Monitor the decay of fluorescence over time using a fluorescence plate reader.
-
Calculate the area under the fluorescence decay curve (AUC).
-
Compare the AUC of the test compound to that of Trolox to determine the ORAC value, expressed as Trolox equivalents.
Conclusion
The available evidence suggests that this compound, a metabolite of daidzein, possesses distinct and potentially more potent biological activities, particularly in the realm of anti-adipogenesis. Its ability to significantly inhibit adipocyte differentiation and the expression of key adipogenic markers at micromolar concentrations highlights its therapeutic potential. While daidzein also exhibits a range of beneficial biological effects, its actions can be more varied and context-dependent.
Further direct comparative studies are warranted to fully elucidate the relative potencies of this compound and daidzein across a spectrum of biological activities, including their estrogenic, anti-inflammatory, and antioxidant effects. Such research will be crucial for guiding the development of these compounds for potential therapeutic applications in metabolic and inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting these essential comparative analyses.
References
- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor beta-selective transcriptional activity and recruitment of coregulators by phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Genistein and daidzein repress adipogenic differentiation of human adipose tissue-derived mesenchymal stem cells via Wnt/β-catenin signalling or lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein and daidzein repress adipogenic differentiation of human adipose tissue‐derived mesenchymal stem cells via Wnt/β‐catenin signalling or lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genistein and daidzein, typical soy isoflavones, inhibit TNF-α-mediated downregulation of adiponectin expression via different mechanisms in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant activity of daidzein, a natural antioxidant, and its spectroscopic properties in organic solvents and phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating S-Dihydrodaidzein as a Potential Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for reliable and sensitive biomarkers is a cornerstone of modern medicine, facilitating early disease detection, prognosis, and the development of targeted therapies. Isoflavones, a class of phytoestrogens found abundantly in soy products, and their metabolites have garnered significant attention for their potential roles in human health and disease, particularly in hormone-dependent cancers and osteoporosis. Among these metabolites, S-Dihydrodaidzein (S-DHD), an intermediate in the microbial metabolism of daidzein to the more bioactive S-equol, is emerging as a potential biomarker. This guide provides a comprehensive comparison of S-DHD with its precursor daidzein and the downstream metabolite S-equol, offering insights into its validation as a clinical biomarker. We present available experimental data, detailed methodologies, and signaling pathway diagrams to aid researchers in this field.
Comparative Analysis of Isoflavone Biomarkers
The utility of a biomarker is determined by its analytical performance, including sensitivity, specificity, and predictive value. While direct quantitative data for S-DHD as a standalone biomarker is still emerging, we can infer its potential by comparing its characteristics with the more extensively studied daidzein and S-equol.
| Biomarker | Source | Key Metabolic Role | Potential Clinical Relevance | Analytical Performance (General) |
| Daidzein | Dietary (Soy products) | Precursor to DHD and equol | Associated with reduced risk of some cancers and osteoporosis.[1] | Well-established analytical methods (LC-MS/MS). |
| This compound (S-DHD) | Microbial metabolite of daidzein | Intermediate in equol production | May reflect gut microbiome activity and isoflavone metabolism efficiency. | Quantifiable by LC-MS/MS; often measured alongside other isoflavones. |
| S-Equol | Microbial metabolite of S-DHD | More biologically active than daidzein.[2][3] | Associated with protective effects in hormone-dependent conditions.[1] | LC-MS/MS methods are available and validated for clinical studies. |
Note: Specific sensitivity and specificity values for S-DHD are not yet widely established in the literature. The performance of isoflavone biomarkers can vary significantly based on the disease context, population, and analytical methodology.
Experimental Protocols
Accurate and reproducible measurement of S-DHD and other isoflavones is critical for their validation as biomarkers. The following is a generalized protocol for the quantification of isoflavones in human plasma or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed analytical technique.
Protocol: Quantification of this compound and other Isoflavones by LC-MS/MS
1. Sample Preparation (Plasma/Urine)
-
Enzymatic Hydrolysis: To measure total isoflavone concentrations (conjugated and unconjugated forms), samples are typically treated with β-glucuronidase and sulfatase enzymes to deconjugate the metabolites.
-
To 100 µL of plasma or urine, add 10 µL of internal standard solution (e.g., deuterated daidzein).
-
Add 50 µL of β-glucuronidase/sulfatase solution in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).
-
Incubate at 37°C for 2-4 hours.
-
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
SPE: Condition an SPE cartridge (e.g., C18) with methanol and water. Load the hydrolyzed sample. Wash the cartridge with a low-percentage organic solvent to remove interferences. Elute the isoflavones with a high-percentage organic solvent (e.g., methanol or acetonitrile). Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for S-DHD, daidzein, equol, and the internal standard are monitored.
-
3. Data Analysis and Quantification
-
A calibration curve is generated by analyzing standards of known concentrations.
-
The concentration of each analyte in the samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Biomarker Validation Workflow
The validation of a new biomarker like S-DHD follows a rigorous, multi-stage process.
Caption: A simplified workflow for biomarker validation.
Signaling Pathways
This compound, as a metabolite of daidzein, is likely to influence similar signaling pathways. The biological effects of isoflavones are often attributed to their interaction with estrogen receptors and their ability to modulate various signaling cascades.
Gut Microbiome Metabolism of Daidzein
The conversion of dietary daidzein to S-DHD and subsequently to S-equol is a critical metabolic pathway mediated by the gut microbiota. An individual's capacity to produce equol is dependent on the presence of specific gut bacteria.
Caption: The metabolic pathway of daidzein in the gut.
Potential Estrogen Receptor Signaling
Isoflavones, due to their structural similarity to estradiol, can bind to estrogen receptors (ERα and ERβ) and modulate downstream signaling. This interaction can lead to both estrogenic and anti-estrogenic effects, depending on the tissue and the specific isoflavone.
Caption: A simplified diagram of potential S-DHD action.
Conclusion and Future Directions
This compound holds promise as a potential biomarker, particularly as an indicator of gut microbiome health and the capacity to metabolize dietary isoflavones. Its position as a key intermediate in the production of the more potent S-equol suggests its clinical relevance. However, to fully validate S-DHD as a standalone biomarker, further research is imperative. Specifically, large-scale clinical studies are needed to establish its sensitivity, specificity, and predictive value for specific diseases such as breast cancer and osteoporosis. The development and standardization of robust and high-throughput analytical methods will also be crucial for its integration into clinical practice. This guide serves as a foundational resource for researchers embarking on the validation of S-DHD, providing a comparative framework and detailed methodologies to support these critical next steps.
References
A Comparative Analysis of S-Dihydrodaidzein and Other Phytoestrogens: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of S-Dihydrodaidzein (DHD) against other prominent phytoestrogens. The information is supported by experimental data to facilitate informed decisions in research and development.
This compound is a significant metabolite of the soy isoflavone daidzein, formed by the metabolic action of intestinal microflora.[1][2] Emerging research suggests that DHD may possess enhanced biological activities compared to its precursor, daidzein, particularly in its estrogen-like and antioxidant effects.[1][3][4] This guide offers a comparative analysis of this compound with other key phytoestrogens, including daidzein, genistein, and equol, focusing on their performance in various experimental assays. While DHD shows promise, its lower oral bioavailability compared to other phytoestrogens is a factor to consider in its therapeutic application.[3]
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, comparing the biological activities of this compound and other phytoestrogens.
Table 1: Estrogen Receptor Binding Affinity
| Phytoestrogen | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | ERβ/ERα Selectivity Ratio | Reference |
| 17β-Estradiol | 100 | 100 | 1 | [5] |
| Genistein | 0.021 | 6.8 | 324 | [5] |
| Daidzein | 0.003 | 0.13 | 43 | [5] |
| S-Equol | 0.013 | 1.9 | 146 | [5] |
| This compound | - | - | - | - |
Table 2: Antioxidant Activity
| Phytoestrogen | Assay | IC50 (µM) | Reference |
| Daidzein | DPPH radical scavenging | >100 | [6] |
| Genistein | DPPH radical scavenging | >100 | [6] |
| Daidzein | Lipid Peroxidation (MDA production) | >5 | [6] |
| Genistein | Lipid Peroxidation (MDA production) | >5 | [6] |
| This compound | Free radical peroxidation of arachidonic acid | >1000 nmol/L | [7] |
| Daidzein | Free radical peroxidation of arachidonic acid | 600 nmol/L | [7] |
| Equol | Free radical peroxidation of arachidonic acid | >1000 nmol/L | [7] |
| O-desmethylangolensin (O-DMA) | Catalase and SOD activity | More potent than daidzein | [8] |
| Equol | Catalase and SOD activity | More potent than daidzein | [8] |
IC50 represents the concentration required to inhibit 50% of the activity. A lower IC50 indicates greater antioxidant potential.
Table 3: Anti-inflammatory Activity
| Phytoestrogen | Target | IC50 | Reference |
| This compound | Leukotriene B4 production in neutrophils | >1000 nmol/L | [7] |
| Daidzein | Leukotriene B4 production in neutrophils | >1000 nmol/L | [7] |
| Equol | Leukotriene B4 production in neutrophils | 200 nmol/L | [7] |
| This compound | Myeloperoxidase activity | >1000 nmol/L | [7] |
| Daidzein | Myeloperoxidase activity | >1000 nmol/L | [7] |
| Equol | Myeloperoxidase activity | 450 nmol/L | [7] |
A lower IC50 value indicates greater anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[9]
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[9]
-
Radiolabeled estradiol ([3H]-E2)[9]
-
Unlabeled 17β-estradiol (E2) as a standard competitor
-
Test compounds (this compound and other phytoestrogens)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to obtain the cytosol fraction containing the estrogen receptors.[9]
-
Competitive Binding Reaction: A constant concentration of [3H]-E2 (e.g., 0.5-1.0 nM) and uterine cytosol (e.g., 50-100 µg protein) are incubated with increasing concentrations of the unlabeled test compound or E2 standard.[9]
-
Incubation: The reaction mixtures are incubated to reach equilibrium.
-
Separation of Bound and Free Ligand: An HAP slurry is added to each tube to adsorb the ER-ligand complexes. The slurry is then washed to remove unbound [3H]-E2.
-
Quantification: Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the maximum [3H]-E2 binding (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of E2 / IC50 of test compound) x 100.[5]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe by a free radical source.[10][11]
Materials:
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Test compounds (this compound and other phytoestrogens)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of fluorescein, AAPH, Trolox standards, and test compounds in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the fluorescein solution to each well, followed by the test compound or Trolox standard.[11]
-
Incubation: The plate is incubated at 37°C for a short period to allow for temperature equilibration.[11]
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.[11]
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader (excitation ~485 nm, emission ~520 nm).[11]
-
Data Analysis: The area under the curve (AUC) for the fluorescence decay is calculated for the blank, standards, and samples. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Test compounds (this compound and other phytoestrogens)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cell culture medium is replaced with a medium containing various concentrations of the test compounds. Control wells receive the vehicle only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.
-
Solubilization: The solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control. The IC50 value (concentration that inhibits cell growth by 50%) can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by phytoestrogens and typical experimental workflows.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. advances-on-resource-biosynthesis-pathway-bioavailability-and-bioactivity-of-dihydrodaidzein - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between daidzein and genistein antioxidant activity in primary and cancer lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 11. cellbiolabs.com [cellbiolabs.com]
S-Dihydrodaidzein: A Comparative Analysis of Preclinical Data and Future Clinical Perspectives
An examination of the preclinical data for S-Dihydrodaidzein in comparison to its parent compound, daidzein, and its metabolite, equol, reveals a promising but underexplored therapeutic candidate. While direct clinical trial data for this compound is currently unavailable, preclinical studies, particularly in the context of metabolic health, suggest a higher biological activity than its precursor, daidzein.
This compound is a key intermediary metabolite of daidzein, an isoflavone abundant in soy products. The conversion of daidzein to this compound is carried out by gut microorganisms, and it can be further metabolized to equol, a compound noted for its significant estrogenic and antioxidant properties.[1][2] This metabolic pathway underscores the importance of the gut microbiome in modulating the bioactivity of dietary isoflavones.
Comparative Preclinical Data
While research on this compound is still in its early stages, emerging preclinical data suggests it may possess superior bioactivity compared to daidzein in certain cellular models. In contrast, both daidzein and equol have been more extensively studied, with data available from numerous in vitro and in vivo models, and some clinical trials for daidzein.
| Compound | Study Type | Model | Key Findings | Reference |
| This compound | In vitro | 3T3-L1 preadipocytes | At 10 µM, inhibited adipocyte differentiation and reduced intracellular lipid accumulation by 40%. Reduced mRNA expression of PPARγ by 50% and C/EBPα by 82%. | [3] |
| Daidzein | In vitro | MCF-7 breast cancer cells | IC50 value of 50µM for inhibition of cell proliferation.[4] | [4] |
| In vivo | Osteosarcoma xenograft mice | Demonstrated antitumor effects.[5] | [5] | |
| Equol | In vitro | MCF-7 breast cancer cells | 100-fold more potent than daidzein in stimulating an estrogenic response. More effective at competing with estradiol for estrogen receptor binding.[6] | [6] |
| In vitro | Prostatic cell lines | Considerably more potent than daidzein in inhibiting the proliferation of benign and malignant cell lines.[6] | [6] |
Experimental Protocols
Inhibition of Adipocyte Differentiation by this compound
The anti-adipogenic activity of this compound was assessed using the murine 3T3-L1 preadipocyte cell line.
-
Cell Culture and Differentiation: 3T3-L1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. To induce differentiation, post-confluent cells were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin in DMEM with 10% FBS for 48 hours. The medium was then replaced with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.
-
Treatment: this compound was administered at a concentration of 10 µM for the initial 72 hours of the differentiation protocol.
-
Assessment of Lipid Accumulation: On day 7 of differentiation, cells were stained with Oil Red O to visualize intracellular lipid droplets. The stained lipid droplets were then quantified.
-
Gene Expression Analysis: The mRNA expression levels of the key adipogenic transcription factors, PPARγ and C/EBPα, were measured using real-time quantitative reverse transcription PCR (qRT-PCR).
General Protocol for In Vitro Analysis of Isoflavones
A standardized protocol for evaluating the in vitro effects of isoflavones like this compound on cell lines involves the following steps:
-
Cell Culture: The selected cell line (e.g., cancer cell lines, osteoblasts, etc.) is maintained in the appropriate culture medium and conditions.
-
Treatment: Cells are treated with a range of concentrations of the isoflavone to determine dose-dependent effects. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Viability/Proliferation Assay: Assays such as MTT or WST-1 are used to measure the effect of the compound on cell viability and proliferation.
-
Apoptosis Assays: To determine if the compound induces programmed cell death, assays like Annexin V-FITC/propidium iodide staining followed by flow cytometry can be performed.
-
Western Blot Analysis: This technique is used to measure the protein expression levels of key signaling molecules to elucidate the mechanism of action.
-
Gene Expression Analysis: qRT-PCR is used to quantify changes in the mRNA levels of target genes.
Metabolic and Signaling Pathways
The biotransformation of daidzein is a critical step in determining its ultimate biological effects. The metabolic pathway from daidzein to this compound and subsequently to equol is dependent on specific gut bacteria.
Metabolic conversion of daidzein by gut microbiota.
While the specific signaling pathways modulated by this compound are still under investigation, its structural similarity to other isoflavones suggests potential interactions with key cellular signaling cascades. For instance, its parent compound, daidzein, has been shown to exert anti-cancer effects by targeting the Src-MAPK signaling pathway.[5] Computational studies have also suggested that this compound may have a strong binding affinity for c-Jun N-terminal kinase 1 (JNK1), a key component of the MAPK signaling pathway.[7] The demonstrated effect of this compound on the expression of PPARγ and C/EBPα in adipocytes points to its role in regulating key transcription factors in metabolic pathways.
Inhibition of adipogenesis by this compound.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound holds promise as a bioactive compound, potentially with greater potency than its precursor, daidzein, in specific biological contexts such as the regulation of adipogenesis. However, the current body of research is limited, and there is a clear need for more comprehensive preclinical studies to elucidate its mechanisms of action and to evaluate its efficacy and safety in various disease models. The challenges of its low water solubility and oral bioavailability also need to be addressed, possibly through novel formulation strategies.[8]
For researchers, scientists, and drug development professionals, this compound represents an intriguing lead compound. Future research should focus on:
-
Comprehensive Preclinical Profiling: Conducting in-depth in vitro and in vivo studies to assess its activity in a wider range of disease models, including cancer, cardiovascular disease, and osteoporosis.
-
Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to establish a foundation for potential clinical translation.
-
Head-to-Head Comparative Studies: Performing direct comparative studies of this compound, daidzein, and equol in various preclinical models to better understand their relative potency and therapeutic potential.
Ultimately, well-designed clinical trials will be necessary to validate the preclinical findings and to determine the efficacy and safety of this compound in humans. The journey from a promising metabolite to a clinically approved therapeutic is long, but for this compound, the initial preclinical data provides a compelling rationale to embark on this path.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 5. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebm-journal.org [ebm-journal.org]
- 7. Discovery of novel natural compounds for inhibiting JNK signaling in cancer: Multi-step virtual screening, MM-GBSA calculations, and molecular dynamics simulations [journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
S-Dihydrodaidzein: A Comparative Guide to Experimental Findings, Reproducibility, and Validation
For Researchers, Scientists, and Drug Development Professionals
S-Dihydrodaidzein (S-DHD), a key metabolite of the soy isoflavone daidzein, has garnered significant interest within the scientific community for its potential health benefits, including estrogenic, antioxidant, anti-osteoporotic, and cardioprotective effects. As a product of gut microbial metabolism, its biological activity is often considered more potent than its precursor. This guide provides a comprehensive comparison of experimental findings related to S-DHD, an overview of its reproducibility and validation, and a detailed look at the experimental protocols used to evaluate its efficacy.
Performance Comparison: this compound vs. Alternatives
The biological activity of this compound is often compared to its precursor, daidzein, its downstream metabolite, equol, and another prominent soy isoflavone, genistein. The following tables summarize the available quantitative data from various in vitro studies.
| Compound | Estrogen Receptor Alpha (ERα) - Relative Binding Affinity (RBA%)¹ | Estrogen Receptor Beta (ERβ) - Relative Binding Affinity (RBA%)¹ | Notes |
| S-Equol | 0.13 | 4.4 | Has a significantly higher affinity for ERβ over ERα. |
| Daidzein | 0.01 | 0.16 | Lower affinity for both receptors compared to S-Equol. |
| Genistein | 0.22 | 7.1 | Shows the highest affinity for both ERα and ERβ among the compared phytoestrogens. |
| 17β-Estradiol | 100 | 100 | Endogenous estrogen, used as a reference. |
| ¹Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-estradiol. |
| Compound | Antioxidant Activity (DPPH Scavenging Assay) - IC50 (µg/mL) |
| Daidzein | 110.25[1] |
| Ethanolic Extract of Glycine max (Soybean) | 113.40[1] |
| Note: Direct IC50 values for this compound were not readily available in the reviewed literature. The data for daidzein provides a relevant baseline. |
Experimental Protocols
Detailed methodologies are crucial for the validation and reproduction of experimental findings. Below are outlines of key experimental protocols used to assess the biological activities of this compound and related phytoestrogens.
Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to bind to estrogen receptors.
Objective: To quantify the binding affinity of this compound to ERα and ERβ.
Methodology:
-
Receptor Preparation: Human recombinant ERα and ERβ are used.
-
Radioligand: [³H]-Estradiol is used as the radiolabeled ligand.
-
Competition Assay: A constant concentration of the radioligand is incubated with the estrogen receptor in the presence of increasing concentrations of the test compound (this compound) or unlabeled estradiol (for standard curve).
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite or filter membranes.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled estradiol.
Antioxidant Activity Assay (DPPH Method)
This assay measures the free radical scavenging capacity of a compound.
Objective: To determine the antioxidant potential of this compound.
Methodology:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction: Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
This assay assesses the potential of a compound to promote bone formation by measuring a key marker of osteoblast differentiation.
Objective: To evaluate the effect of this compound on osteoblast differentiation.
Methodology:
-
Cell Culture: Human osteoblast-like cells (e.g., MG-63 or Saos-2) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 3-7 days).
-
Cell Lysis: The cells are lysed to release intracellular components, including alkaline phosphatase (ALP).
-
Enzyme Assay: The cell lysate is incubated with a substrate for ALP, such as p-nitrophenyl phosphate (pNPP).
-
Measurement: The product of the enzymatic reaction (p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (typically 405 nm).
-
Normalization: ALP activity is often normalized to the total protein concentration in the cell lysate.
-
Data Analysis: The fold-change in ALP activity in treated cells compared to untreated control cells is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: Signaling pathways of this compound.
Caption: Workflow for validation of S-DHD findings.
Reproducibility and Validation of Findings
A critical aspect of scientific research is the ability to reproduce and validate experimental results. For this compound, while numerous studies have investigated its biological effects, there is a notable lack of published research specifically dedicated to the systematic reproduction and validation of these findings by independent laboratories.
The majority of the available data comes from primary research studies focusing on the initial discovery of its activities. To ensure the robustness of the reported effects of this compound, further studies are warranted that include:
-
Inter-laboratory comparisons: Different research groups replicating key experiments to confirm the initial findings.
-
Use of standardized protocols: Adherence to well-established and detailed experimental procedures to minimize variability.
-
Testing in multiple cell lines and animal models: To ensure the observed effects are not specific to a particular experimental system.
The scientific community is encouraged to undertake such validation studies to solidify the understanding of this compound's therapeutic potential. The detailed protocols provided in this guide can serve as a foundation for such validation efforts.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for S-Dihydrodaidzein
For researchers, scientists, and drug development professionals engaged in the study of isoflavones and their metabolites, the accurate quantification of S-Dihydrodaidzein is paramount. This guide provides an objective comparison of validated analytical methods, focusing on providing supporting experimental data and detailed protocols to aid in the selection of the most appropriate methodology for specific research needs. While direct cross-validation studies comparing multiple methods for this compound are not extensively published, this guide compiles and compares the validation parameters of several established analytical techniques, offering a form of indirect cross-validation.
Comparison of Validated Analytical Methods
The primary methods for the quantification of this compound and other isoflavones revolve around liquid chromatography coupled with mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is also utilized, especially for samples with higher concentrations of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) represents another alternative, though it often requires a derivatization step.
The following tables summarize the quantitative validation parameters of different analytical approaches for the analysis of dihydrodaidzein and related isoflavones. It is important to note that the specific performance characteristics can vary based on the matrix (e.g., plasma, urine, foodstuff) and the specific laboratory conditions.
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods for Dihydrodaidzein Quantification
| Parameter | LC-MS/MS Method 1[1] | UPLC-MS/MS Method 2[2][3] | UPLC-MS/MS Method 3[4] |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 6 ng/mL (MS detection) | Not Reported | 50 ng/mL |
| Accuracy (% Recovery) | Not Reported | Within ±8.2% bias | -10.8 to 8.3 % |
| Precision (%RSD) | Not Reported | ≤ 5.3% | < 15% |
| Matrix | Red Clover Extract | Human Plasma | Human Plasma |
Table 2: Comparison of HPLC-UV/DAD and GC-MS Methods for Dihydrodaidzein and other Isoflavones
| Parameter | HPLC-DAD Method[5] | GC-MS Method[5] |
| Linearity Range | 0.10 - 11.27 µg/mL (for various isoflavones) | Not Reported |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Limit of Detection (LOD) | 0.03 - 3.72 µg/mL (for various isoflavones) | 0.04 nmol/L |
| Limit of Quantification (LOQ) | 0.10 - 11.27 µg/mL (for various isoflavones) | Not Reported |
| Accuracy (% Recovery) | Not Reported | Not Reported |
| Precision (%RSD) | Not Reported | 6% - 11% (inter-assay) |
| Matrix | Plant Material | Serum |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of this compound.
Protocol 1: UPLC-MS/MS Analysis of Dihydrodaidzein in Biological Fluids
This protocol is a generalized procedure based on common practices for the sensitive quantification of isoflavone metabolites.
1. Sample Preparation (Human Plasma)
-
Enzymatic Hydrolysis: To measure total dihydrodaidzein (conjugated and unconjugated forms), plasma samples are often subjected to enzymatic hydrolysis. A common enzyme mixture is β-glucuronidase and sulfatase from Helix pomatia.[6]
-
Protein Precipitation: Following hydrolysis, proteins are precipitated by adding a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is carefully transferred to a new tube for analysis.
2. Chromatographic Conditions
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm), is typically used.
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Mobile Phase A: Water with an additive like 0.1% formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative ion mode for isoflavones.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for dihydrodaidzein.
-
Ion Transitions: The specific m/z transitions for dihydrodaidzein would be optimized for the instrument being used.
Protocol 2: Chiral HPLC Separation of Dihydrodaidzein Enantiomers
To specifically quantify this compound, a chiral separation method is necessary.
1. Sample Preparation
-
Sample preparation would follow a similar procedure as described in Protocol 1 to extract dihydrodaidzein from the matrix.
2. Chiral Chromatographic Conditions
-
Chiral Stationary Phase (CSP): The key to separating enantiomers is the use of a chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this purpose.
-
Mobile Phase: The mobile phase composition is critical for achieving enantiomeric resolution and is highly dependent on the specific chiral column used. It often consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol).
-
Detection: UV detection is commonly used for chiral HPLC, though it can also be coupled with a mass spectrometer.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for analytical method validation.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of 2,8-dihydroxyadenine, adenine, allopurinol, oxypurinol and febuxostat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of sample preparation methods for analysis of isoflavones in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Dihydrodaidzein vs. S-Equol: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of S-Dihydrodaidzein (S-DHD) and its metabolic successor, S-equol. Both are metabolites of the soy isoflavone daidzein, with S-equol generally regarded as the more biologically active compound. This document synthesizes available experimental data to objectively compare their performance in key biological activities.
Introduction
Daidzein, a prominent isoflavone found in soy products, undergoes metabolic transformation by gut microbiota into several compounds, most notably this compound (S-DHD) and subsequently S-equol. S-equol is the end-product of this metabolic pathway in individuals who possess the necessary gut microflora ("equol producers") and is often attributed with the primary health benefits associated with soy consumption.[1] S-DHD is an essential intermediate in this conversion. While extensive research has focused on S-equol, comparative studies directly evaluating the efficacy of S-DHD are less common. This guide aims to collate the existing data to provide a comparative overview.
Comparative Efficacy: Quantitative Data
The available scientific literature suggests that S-equol possesses greater biological activity than its precursors, including dihydrodaidzein. However, a comprehensive body of research directly comparing the S-enantiomers of dihydrodaidzein and equol is limited. The following tables summarize available quantitative and qualitative data.
Estrogenic Activity
| Compound | Estrogen Receptor | Binding Affinity (Ki) | Reference |
| S-equol | ERα | 6.41 ± 1 nM | [4] |
| ERβ | 0.73 ± 0.2 nM | [4] | |
| Daidzein (precursor) | ERα | ~430 nM | [2] |
| ERβ | ~210 nM | [2] | |
| This compound | ERα | Data not available | |
| ERβ | Data not available | ||
| Table 1: Comparative Estrogen Receptor Binding Affinity. Ki values represent the dissociation constant, with lower values indicating higher affinity. |
Anti-inflammatory Activity
A key study compared the anti-inflammatory properties of daidzein, dihydrodaidzein (stereoisomer not specified), and equol in human neutrophils. The results indicated that equol was significantly more potent.
| Compound | Assay | IC50 Value | Potency Relative to Daidzein | Reference |
| Equol | Leukotriene B4 Production | ~200 nmol/L | >5-fold | |
| Dihydrodaidzein | Leukotriene B4 Production | >1000 nmol/L | Similar | |
| Daidzein | Leukotriene B4 Production | >1000 nmol/L | Baseline | |
| Equol | Myeloperoxidase Activity | ~450 nmol/L | Significantly Greater | |
| Dihydrodaidzein | Myeloperoxidase Activity | Not reported | Less than Equol | |
| Daidzein | Myeloperoxidase Activity | Not reported | Less than Equol | |
| Table 2: Comparative Anti-inflammatory Activity. IC50 is the half-maximal inhibitory concentration. |
Another study investigating the anti-inflammatory effects on LPS-stimulated murine peritoneal macrophages found that S-equol was more potent than daidzein in reducing nitrite production and iNOS protein expression.[5] While dihydrodaidzein was mentioned as an intermediate, its activity was not reported.[5]
| Compound | Parameter | Concentration | Inhibition | Reference |
| S-equol | Nitrite Production | 25 µM | 46.87% | [5] |
| Daidzein | Nitrite Production | 100 µM | 27.85% | [5] |
| Table 3: Inhibition of Nitrite Production in LPS-stimulated Macrophages. |
Antioxidant Activity
Qualitative and semi-quantitative studies consistently report that equol has the highest antioxidant activity of all isoflavones and their metabolites.[6][7] The order of potency in inhibiting LDL lipid peroxidation is reported as equol > genistein > daidzein.[6] Direct quantitative comparisons of the antioxidant capacity of S-DHD and S-equol are not well-documented in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key comparative experiments cited are summarized below.
Estrogen Receptor Binding Assay
-
Objective: To determine the binding affinity of S-equol and daidzein for Estrogen Receptors α and β.
-
Method: Competitive binding assays were performed using recombinant human ERα and ERβ. The assay measures the ability of the test compound to displace [3H]17β-estradiol from the receptor.
-
Procedure:
-
Recombinant ERα or ERβ is incubated with a fixed concentration of [3H]17β-estradiol.
-
Increasing concentrations of the unlabeled test compounds (S-equol, daidzein) are added.
-
After incubation, the bound and free radioligand are separated.
-
The radioactivity of the bound fraction is measured by scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]17β-estradiol (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Reference: [4]
Anti-inflammatory Assays in Human Neutrophils
-
Objective: To compare the inhibitory effects of equol, dihydrodaidzein, and daidzein on inflammatory mediators in human neutrophils.
-
Leukotriene B4 (LTB4) Production Assay:
-
Neutrophils are isolated from fresh human blood.
-
Cells are pre-incubated with various concentrations of the test compounds.
-
Neutrophils are then stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.
-
The reaction is stopped, and the supernatant is collected.
-
LTB4 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated.
-
-
Myeloperoxidase (MPO) Activity Assay:
-
Isolated human neutrophils are incubated with the test compounds.
-
The MPO activity is measured spectrophotometrically by monitoring the oxidation of a substrate (e.g., o-dianisidine) in the presence of hydrogen peroxide.
-
The change in absorbance over time is used to determine the enzyme activity and the inhibitory effect of the compounds.
-
Nitrite Production Assay in Macrophages
-
Objective: To assess the inhibitory effect of S-equol and daidzein on nitric oxide (NO) production in activated macrophages.
-
Method: The Griess reaction is used to measure nitrite, a stable product of NO.
-
Procedure:
-
Murine peritoneal macrophages are cultured and pre-treated with different concentrations of S-equol or daidzein.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After an 18-hour incubation, the cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent.
-
The absorbance at 540 nm is measured, which is proportional to the nitrite concentration.
-
-
Reference: [5]
Signaling Pathways and Mechanisms of Action
The biological activities of S-equol are mediated through various signaling pathways. Due to the limited research on S-DHD, its specific signaling pathways are not well-elucidated.
Metabolic Pathway from Daidzein to S-Equol
The conversion of daidzein to S-equol is a multi-step process mediated by specific gut bacteria. This compound is a key intermediate in this pathway.
S-Equol Signaling in Prostate Cancer Cells
In prostate cancer cells, S-equol has been shown to inhibit cell growth by activating the tumor suppressor FOXO3a via the Akt pathway.[8]
Experimental Workflow for Anti-inflammatory Assay
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of the test compounds.
Conclusion
Based on the available evidence, S-equol demonstrates superior efficacy compared to its metabolic precursor, dihydrodaidzein, particularly in anti-inflammatory and estrogenic activities. The higher potency of S-equol is supported by its strong binding affinity to ERβ and its significant inhibitory effects on inflammatory mediators at lower concentrations than its precursors.
While this compound is a necessary intermediate in the production of S-equol, it appears to be less biologically active. However, the scarcity of research directly comparing S-DHD with S-equol, especially concerning its estrogenic and antioxidant properties, highlights a significant gap in the literature. Further studies are warranted to fully elucidate the bioactivity profile of S-DHD and to understand the precise contribution of each metabolite to the overall health effects of soy isoflavones. For drug development and therapeutic applications, S-equol currently represents the more potent and well-characterized candidate.
References
- 1. The Influence of Plant Isoflavones Daidzein and Equol on Female Reproductive Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Daidzein and Equol: Ex Vivo and In Silico Approaches Targeting COX-2, iNOS, and the Canonical Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-equol, a Secondary Metabolite of Natural Anticancer Isoflavone Daidzein, Inhibits Prostate Cancer Growth In Vitro and In Vivo, Though Activating the Akt/FOXO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of S-Dihydrodaidzein and Related Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of S-Dihydrodaidzein and its closely related isoflavones, daidzein and 8-hydroxydaidzein (8-HD). Due to limited direct experimental data on this compound, this document focuses on the well-documented anti-inflammatory activities of its metabolic precursor, daidzein, and its derivative, 8-HD. These compounds are compared with another prominent isoflavone, genistein, and the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, to provide a comprehensive evaluation for research and drug development purposes.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Isoflavones, a class of phytoestrogens found in soy and other legumes, have garnered significant interest for their potential anti-inflammatory effects. This guide delves into the experimental evidence validating the anti-inflammatory capacity of daidzein and 8-hydroxydaidzein, presenting a data-driven comparison with genistein and diclofenac. The analysis covers their inhibitory effects on key inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are detailed and visualized.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potency of daidzein, 8-hydroxydaidzein, genistein, and diclofenac has been evaluated in various in vitro studies. The following tables summarize the key quantitative data from these experiments, providing a basis for objective comparison.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Test System | Reference |
| Daidzein | 50 | LPS-stimulated RAW 264.7 cells | [1] |
| Genistein | 50 | LPS-stimulated RAW 264.7 cells | [1] |
| 8-Hydroxydaidzein | > 50 | LPS-stimulated RAW 264.7 cells | [2] |
| Diclofenac | Not directly compared in the same study | - | - |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | IC50 (µM) | Test System | Reference |
| 8-Hydroxydaidzein | 8.9 ± 1.2 | In vitro enzyme assay | |
| Diclofenac | 0.822 | In vitro enzyme assay | [3] |
| Daidzein | Not directly compared in the same study | - | - |
| Genistein | Not directly compared in the same study | - | - |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Test System | Reference |
| Daidzein | 50 | Significant reduction | Significant reduction | LPS-stimulated RAW 264.7 cells | [4][5] |
| 8-Hydroxydaidzein | 50 | Significant reduction | Significant reduction | LPS-stimulated BV2 microglial cells | |
| Genistein | 50 | Significant reduction | Not specified | LPS-stimulated RAW 264.7 cells | |
| Diclofenac | Not directly compared in the same study | - | - | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the anti-inflammatory effects of the compared compounds.
Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effects of the test compounds and to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., daidzein, 8-HD, genistein, diclofenac) for 24 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Line: LPS-stimulated RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, secreted into the cell culture medium.
-
Cell Line: LPS-stimulated RAW 264.7 cells or other relevant cell types.
-
Procedure:
-
Seed and treat the cells with test compounds and LPS as described for the NO production assay.
-
Collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The cytokine concentration is calculated from a standard curve.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of isoflavones like daidzein and 8-hydroxydaidzein are primarily mediated through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Daidzein and 8-HD inhibit LPS-induced inflammation via NF-κB and MAPK pathways.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available experimental data strongly suggest that daidzein and its metabolite, 8-hydroxydaidzein, possess significant anti-inflammatory properties. Their mechanisms of action involve the inhibition of key inflammatory mediators such as NO, COX-2, TNF-α, and IL-6, through the modulation of the NF-κB and MAPK signaling pathways. When compared to genistein, daidzein exhibits comparable efficacy in inhibiting nitric oxide production. 8-Hydroxydaidzein shows potent inhibition of COX-2 activity. While these isoflavones demonstrate promising anti-inflammatory potential, their potency in vitro appears to be less than that of the conventional NSAID, diclofenac, particularly in the context of COX-2 inhibition.
For researchers and drug development professionals, daidzein and 8-hydroxydaidzein represent valuable lead compounds for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate the anti-inflammatory profile of this compound and to explore the therapeutic potential of these isoflavones in preclinical models of inflammatory diseases. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for such future investigations.
References
- 1. Suppression effect of soy isoflavones on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of S-Dihydrodaidzein and Other Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuroprotective effects of S-Dihydrodaidzein and other prominent isoflavones, including its precursor Daidzein, the related compound Genistein, and the gut microbiome metabolite S-Equol. The information is compiled from preclinical studies to offer a comprehensive overview of their potential in the context of neurodegenerative diseases.
Introduction to Isoflavones and Neuroprotection
Isoflavones are a class of phytoestrogens found in soy and other legumes that have garnered significant interest for their potential health benefits, including neuroprotective properties. Their structural similarity to estrogen allows them to interact with estrogen receptors in the brain, influencing various cellular processes. The primary mechanisms underlying their neuroprotective effects include antioxidant, anti-inflammatory, and anti-apoptotic activities. This guide focuses on this compound, an intermediate in the metabolic conversion of daidzein to S-equol, and compares its neuroprotective profile with that of other well-researched isoflavones.
Comparative Efficacy: In Vitro and In Vivo Studies
The following tables summarize the quantitative data from various experimental models, offering a comparative perspective on the neuroprotective efficacy of this compound and other isoflavones.
Disclaimer: Direct comparative studies involving this compound are limited in the current scientific literature. Much of the available data pertains to its parent compound, daidzein, and its metabolite, S-equol. The data for this compound presented here is inferred from studies on its metabolic pathway and related compounds, and direct experimental values are largely unavailable.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model | Assay | Effective Concentration | Key Findings |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Daidzein | Oxygen-Glucose Deprivation (OGD) in rat cortical neurons | Neuronal Viability | 0.05-5 µM | Decreased cell death.[1] |
| LPS-induced BV2 microglia | Nitric Oxide (NO) Production | IC50 ≈ 50 µM | Suppressed NO production.[2][3] | |
| HIV-1 Tat-induced neuronal toxicity | Neuronal Viability | 0.05-1 µM | Alleviated neuronal cell death.[4] | |
| Genistein | HIV-1 Tat-induced neuronal toxicity | Neuronal Viability | 0.05-1 µM | Prevented cell death.[4] |
| LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50 ≈ 50 µM | Inhibited NO production.[2][3] | |
| S-Equol | LPS-induced BV2 microglia | Neuronal Viability | 5-20 µM | Increased cell viability against LPS-induced death.[5] |
| LPS-induced BV2 microglia | iNOS & COX-2 Expression | 5-20 µM | Inhibited iNOS and COX-2 expression by up to 81%.[5] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Model | Assay | Dosage | Key Findings |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Daidzein | MPTP-induced Parkinson's disease in mice | Behavioral Tests | Not Specified | Showed neuroprotective functions.[6] |
| Focal cerebral ischemia in rats | Histopathology | Not Specified | Markedly alleviated neuronal damage.[7] | |
| Genistein | 3-NPA-induced memory impairment in rats | Behavioral and Biochemical Assays | 10 and 20 mg/kg | Attenuated locomotor hypoactivity and improved oxidative stress profile.[8] |
| S-Equol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value |
| This compound | Data Not Available | Data Not Available |
| Daidzein | DPPH Radical Scavenging | ~110.25 µg/mL[9] |
| Genistein | DPPH Radical Scavenging | Data Varies |
| S-Equol | Data Not Available | Data Not Available |
| 8-Hydroxydaidzein | DPPH Radical Scavenging | Data Available |
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of isoflavones are mediated through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting cell survival, growth, and proliferation, and its activation is a key mechanism for neuroprotection.
-
Daidzein has been shown to exert neuroprotective effects by activating the PI3K/Akt/mTOR pathway[10][11]. This activation helps in mitigating neuronal damage in models of cerebral ischemia.
Caption: Daidzein-mediated activation of the PI3K/Akt/mTOR signaling pathway.
PPARγ Activation
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation and metabolism.
-
Daidzein has been found to exert neuroprotective effects through the activation of PPARγ in a ligand-binding-independent manner. This activation helps decrease cell death in models of oxygen-glucose deprivation[1].
Caption: Daidzein-mediated activation of the PPARγ signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
This model simulates ischemic conditions in a cell culture setting.
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Reperfusion (Optional): After OGD, the glucose-free medium is replaced with a standard, glucose-containing medium, and the cells are returned to normoxic conditions for a specified duration to mimic reperfusion injury.
-
Assessment of Neuronal Viability: Cell viability is assessed using methods such as the MTT assay, LDH release assay, or live/dead staining[4][12].
Caption: Experimental workflow for the in vitro Oxygen-Glucose Deprivation model.
In Vivo Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform using spatial cues in the room. The time to find the platform (escape latency) is recorded over several days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Data Analysis: Escape latency, distance swam, and time in the target quadrant are analyzed to evaluate learning and memory.
Caption: General workflow for the Morris Water Maze experiment.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).
-
Reaction: The test compound (e.g., isoflavone) is mixed with the DPPH solution.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) over time. A decrease in absorbance indicates the scavenging of the DPPH radical by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Caption: Workflow for the DPPH radical scavenging assay.
Discussion and Future Directions
The available evidence strongly suggests that isoflavones, particularly daidzein, genistein, and the daidzein metabolite S-equol, possess significant neuroprotective properties. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to cell survival, inflammation, and oxidative stress.
The primary gap in the current research landscape is the lack of specific data on the neuroprotective effects of this compound. As a key intermediate in the conversion of daidzein to the more potent S-equol, understanding its intrinsic activity is crucial. Future research should focus on:
-
Directly investigating the neuroprotective efficacy of this compound in established in vitro and in vivo models of neurodegeneration.
-
Conducting head-to-head comparative studies of this compound with daidzein, genistein, and S-equol to elucidate their relative potencies and mechanisms of action.
-
Elucidating the specific signaling pathways modulated by this compound to better understand its neuroprotective profile.
By filling these knowledge gaps, the scientific community can gain a more complete understanding of the therapeutic potential of soy-derived isoflavones in the fight against neurodegenerative diseases.
References
- 1. Daidzein has neuroprotective effects through ligand-binding-independent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suppression effect of soy isoflavones on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soy Isoflavones Genistein and Daidzein Exert Anti-Apoptotic Actions via a Selective ER-mediated Mechanism in Neurons following HIV-1 Tat1–86 Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Daidzein exerts neuroprotective activity against MPTP-induced Parkinson's disease in experimental mice and lipopolysaccharide-induced BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for S-Dihydrodaidzein
For Immediate Implementation by Laboratory Personnel
The proper disposal of S-Dihydrodaidzein, a combustible solid and known skin and eye irritant, is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste, including unused product, contaminated materials, and empty containers. Adherence to these procedures will minimize risks to personnel and the environment.
This compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. All waste containing this compound must be collected and managed by a licensed hazardous waste disposal service.
Key Safety and Handling Data
A summary of the essential safety information for this compound is provided in the table below. This data should inform your risk assessment and handling procedures.
| Property | Value |
| Physical State | Solid |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |
| Storage Class | 11 - Combustible Solids[1] |
| Incompatible Materials | Strong oxidizing agents[2] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol; sparingly soluble in aqueous buffers.[3] |
| Storage Temperature | 2-8°C or -20°C in a dry, well-ventilated place.[1] |
Experimental Protocol: Decontamination of Empty this compound Containers
This protocol details the mandatory triple-rinse procedure for rendering empty this compound containers safe for disposal as regular trash. This procedure is critical to prevent the introduction of hazardous chemical residues into the non-hazardous waste stream.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol or a solvent in which this compound is readily soluble)
-
Hazardous waste container for solvent rinsate, properly labeled
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Initial Draining: Ensure the original container is as empty as possible by draining all contents into a designated this compound waste container.
-
First Rinse: Add a small amount of a suitable solvent (approximately 10% of the container's volume) to the empty container.
-
Agitation: Securely cap the container and agitate it thoroughly to ensure the solvent comes into contact with all interior surfaces.
-
Rinsate Collection: Decant the solvent rinsate into the designated hazardous waste container for solvent waste.
-
Repeat: Perform the rinsing and collection steps (2-4) two more times for a total of three rinses.
-
Container Preparation for Disposal: Once the triple-rinse is complete, deface or remove the original this compound label. Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Final Disposal: The clean, dry, and unlabeled container may now be disposed of in the regular laboratory trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for S-Dihydrodaidzein
For immediate reference, this guide provides crucial safety, handling, and disposal information for S-Dihydrodaidzein. Adherence to these protocols is vital for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This information is intended to supplement, not replace, the comprehensive details found in the product-specific Safety Data Sheet (SDS) provided by the manufacturer.
Hazard Identification
This compound, a metabolite of daidzein, requires careful handling due to its potential to cause skin and eye irritation.[1][2] While comprehensive toxicity data may be limited, a cautious approach is warranted as with any chemical compound.[3]
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye Protection | Safety glasses with side-shields or goggles.[2][3] | Must be worn at all times in the laboratory to protect against splashes. For operations with a higher risk of splashing, a face shield in combination with goggles is recommended.[4] |
| Hand Protection | Nitrile gloves.[3] | Inspect gloves for tears or punctures before use. Change gloves frequently, and immediately if they become contaminated. Use proper glove removal technique to avoid skin contact.[2] |
| Body Protection | Laboratory coat.[3] | A fully buttoned lab coat should be worn to protect skin and clothing.[3] For larger quantities or tasks with a higher risk of splashes, consider a chemical-resistant apron. |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation. | If there is a risk of generating dust or aerosols, work in a chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation:
-
Designate a specific, well-ventilated area for handling. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[3]
-
Ensure an eye wash station and safety shower are readily accessible.[3]
-
Assemble all necessary PPE and handling equipment before you begin.
2. Handling:
-
Weighing: If handling the solid form, weigh it in a chemical fume hood or an enclosure to minimize inhalation of any dust.
-
Solution Preparation: When dissolving, add the solvent to the solid to prevent splashing. If using sonication or vortexing to aid dissolution, ensure the container is securely capped.[3]
-
General Handling: Avoid contact with skin and eyes.[2] Do not breathe dust.[5]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent.
-
Decontaminate all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[2]
In Case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[2] |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container for disposal. |
| Contaminated Solvents | Contaminated solvents should be disposed of as hazardous waste.[6] Do not pour down the drain. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the clean container in accordance with laboratory and institutional guidelines. |
Small quantities of highly diluted aqueous solutions may, in some cases, be permissible for drain disposal, but this should be verified against institutional and local regulations.[6] The preferred method for chemical waste disposal is often through a licensed chemical waste management company or incineration.[7]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
